Magnesium lithospermate B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H28MgO16 |
|---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
magnesium;(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+;/t27-,28-,31+,32-;/m1./s1 |
InChI Key |
ANUBYMNVOPVATP-LKYMKJHQSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)[O-])OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Synonyms |
lithospermate B magnesium lithospermate B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Magnesium Lithospermate B: Chemical Structure, Properties, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium Lithospermate B (MLB), a prominent water-soluble compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanisms of action of MLB. We delve into its significant anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects, supported by quantitative data from various preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
This compound is the magnesium salt of Lithospermic Acid B, a tetramer of caffeic acid. Its complex polyphenolic structure is fundamental to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate | [2] |
| Synonyms | Magnesium Salvianolate B, Monomethyl lithospermate B | [3] |
| CAS Number | 122021-74-3 | [3] |
| Molecular Formula | C₃₆H₂₈MgO₁₆ | [3] |
| Molecular Weight | 740.9 g/mol | [3] |
| Appearance | Powder | |
| Solubility | DMSO: 100 mg/mL (134.97 mM)H₂O: 19.23 mg/mL (25.95 mM)Soluble in Methanol, Ethanol, Pyridine | |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
Pharmacological Properties and Mechanism of Action
MLB exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities stem from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-inflammatory Activity
MLB demonstrates significant anti-inflammatory effects by targeting major inflammatory signaling cascades.
-
Inhibition of the NF-κB Pathway: MLB suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines.[1] It achieves this by inhibiting the degradation of IκBα, which prevents the nuclear translocation of NF-κB subunits p65 and p50.[4] This leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[5]
-
Modulation of the JAK2/STAT3 Pathway: MLB has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] By reducing the phosphorylation of both JAK2 and STAT3, MLB curtails the inflammatory response mediated by this pathway, which is crucial in conditions like hepatic ischemia/reperfusion injury.[2][3]
-
PI3K/Akt and Nrf2 Pathway Activation: MLB can activate the PI3K/Akt pathway, which in turn leads to the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a master regulator of antioxidant responses, and its activation by MLB contributes to the suppression of NF-κB-mediated inflammation.[6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Protective Effect of this compound on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effect of this compound on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Magnesium Lithospermate B: A Comprehensive Technical Guide to Its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB) is a potent, water-soluble antioxidant derived from the traditional Chinese medicine Danshen, the dried root of Salvia miltiorrhiza Bunge.[1][2][3][4][5][6][7][8] This compound has garnered significant interest within the scientific and pharmaceutical communities for its therapeutic potential in a range of applications, including cardiovascular diseases, neuroprotection, and anti-inflammatory treatments.[8][9][10][11] This technical guide provides an in-depth overview of the natural sources of MLB, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized through detailed diagrams.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the root of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae.[1][2][3][4][5][6] This plant is native to China and Japan, and its root, known as Danshen, is a staple in traditional Chinese medicine. MLB is one of the most abundant hydrophilic components found in Danshen.[3][4] While other species of Salvia and plants from the Lithospermum genus are known to produce related phenolic compounds, Salvia miltiorrhiza remains the principal source for the extraction of MLB for research and pharmaceutical purposes.[12][13][14]
Extraction and Isolation of this compound
The extraction of MLB from Salvia miltiorrhiza typically involves a multi-step process that leverages the compound's hydrophilic nature. Various protocols have been developed to optimize the yield and purity of the final product. Below are detailed experimental protocols and a summary of quantitative data from cited studies.
Experimental Protocols
Protocol 1: Aqueous Two-Phase Extraction Followed by High-Performance Liquid Chromatography
This method, adapted from a study on lithospermic acid B, demonstrates a rapid and effective technique for separation and purification.[15]
-
Preparation of Crude Extract: The dried roots of Salvia miltiorrhiza are pulverized. A crude extract is obtained using a suitable solvent.
-
Aqueous Two-Phase System: An aqueous two-phase system is prepared using n-butyl alcohol and potassium dihydrogen phosphate (KH2PO4). The optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[15]
-
Extraction: The crude extract is added to the aqueous two-phase system. The mixture is agitated to facilitate the partitioning of MLB into the appropriate phase.
-
Separation: The phases are allowed to separate, and the phase containing MLB is collected.
-
Purification: The collected phase is then subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 column is typically used with a mobile phase gradient of methanol and water.
Protocol 2: Hot Water Extraction and Butyl Alcohol Fractionation
This protocol is a more traditional method for extracting hydrophilic compounds from plant materials.[16]
-
Hot Water Extraction: Sliced, dried roots of Salvia miltiorrhiza (1.0 kg) are boiled in water for two hours.
-
Concentration: The resulting aqueous extract is evaporated to dryness under reduced pressure at 70°C.
-
Suspension: The dried extract is suspended in 500 mL of water.
-
pH Adjustment and Solvent Extraction: The pH of the water extract is adjusted to 3.5 with hydrochloric acid (HCl). The acidified extract is then partitioned with saturated n-butyl alcohol (5 x 300 mL).
-
Final Concentration and Purification: The n-butyl alcohol fractions are combined and evaporated to dryness under reduced pressure at 70°C. The resulting powder can be further purified by recrystallization or fractional crystallization to yield amorphous MLB powder.[16]
Protocol 3: Ethanol Extraction with Magnesium Salt Addition for Improved Yield
This method, detailed in a patent application, highlights a technique to significantly increase the yield of high-purity MLB.[12]
-
Ethanol Extraction: 100g of Salvia miltiorrhiza plant material is extracted with a 6-fold volume of 60% ethanol under reflux for 2 hours. This is repeated three times.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to remove the ethanol.
-
Magnesium Salt Addition: A key innovation in this protocol is the addition of a magnesium salt, such as magnesium chloride (20 mg, 0.21 mmol), at various stages (during extraction, to the concentrated extract, or during column separation) to enhance the yield of MLB.[12]
-
Column Chromatography: The concentrated extract is subjected to column chromatography on a suitable resin (e.g., polyamide or macroporous resin).
-
Elution and Purification: The column is washed with water, and MLB is eluted with an ethanol-water gradient. The fractions containing high-purity MLB are collected, concentrated, and dried.
Quantitative Data on Extraction
The following tables summarize the quantitative data on the yield and purity of this compound obtained through various extraction methods.
| Extraction Method | Starting Material | Yield of MLB | Purity of MLB | Reference |
| Ethanol Extraction (Comparative Example) | 100 g Salvia miltiorrhiza | 2.67% | 84.23% | [12] |
| Ethanol Extraction with MgCl2 added during extraction | 100 g Salvia miltiorrhiza | 3.33% | 86.36% | [12] |
| Ethanol Extraction with MgCl2 added to concentrated extract | 100 g Salvia miltiorrhiza | 3.42% | 84.21% | [12] |
| Ethanol Extraction with MgCl2 added during column separation | 100 g Salvia miltiorrhiza | 3.37% | 85.31% | [12] |
| Optimized Ethanol Extraction with MgCl2 | 100 g Salvia miltiorrhiza | 2.13% | 98.67% | [12] |
| Hot Water Extraction and Butyl Alcohol Fractionation | 1.0 kg Salvia miltiorrhiza | 10 g (1%) | Not specified | [16] |
| Aqueous Two-Phase Extraction and HPLC (for Lithospermic Acid B) | 0.5 kg crude extract | 9.94 g | 99.3% | [15] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cellular protection.
Nrf2/NF-κB Signaling Pathway
MLB is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[2][9][11] This activation is mediated through Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K)/Akt signaling.[2][9] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes. A crucial consequence of Nrf2 activation by MLB is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[2][4][10] MLB inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines.[2][4]
sGC/cGMP/PKG Signaling Pathway
MLB has been shown to play a role in vasodilation through the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[3][5] By activating this pathway, MLB can induce smooth muscle relaxation, which is beneficial in conditions like vasospasm.
Extraction Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from Salvia miltiorrhiza.
References
- 1. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an active extract of Salvia miltiorrhiza, mediates sGC/cGMP/PKG translocation in experimental vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. US20170137399A1 - High-purity this compound and preparation method therefor - Google Patents [patents.google.com]
- 13. Effective isolation of this compound and its inhibition of aldose reductase and fibronectin on mesangial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corrigendum to “this compound, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB) is a prominent, water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), a perennial plant extensively used in traditional Chinese medicine.[1][2][3] As a derivative of a caffeic acid tetramer, MLB has garnered significant scientific interest for its broad pharmacological activities, including antioxidative, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of MLB, with a focus on its interaction with key signaling pathways. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of the compound's core functions.
Core Mechanisms of Action
MLB exerts its multifaceted therapeutic effects through the modulation of several critical signaling pathways. Its primary mechanisms of action can be categorized as antioxidative, anti-inflammatory, anti-fibrotic, and protective effects on various organ systems.
Antioxidative Properties
A fundamental mechanism of MLB is its potent ability to scavenge free radicals and mitigate oxidative stress, a key contributor to the pathogenesis of numerous cardiovascular and renal diseases.[1] MLB protects cellular components, including lipids, proteins, and DNA, from oxidative damage.[1] In experimental models, MLB has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7]
Anti-inflammatory Effects
MLB demonstrates significant anti-inflammatory activity by suppressing key inflammatory mediators. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory cytokine expression.[1] By inhibiting the degradation of IκBα and the subsequent phosphorylation and activation of NF-κB p65, MLB reduces the production of inflammatory cytokines like TNF-α and IL-6.[5][8][9] This action is crucial in attenuating the inflammatory processes associated with conditions like atherosclerosis and neurodegenerative diseases.[1]
Cardiovascular Protection
MLB exhibits protective effects on the cardiovascular system through multiple mechanisms. It has been shown to reduce the activity of the angiotensin-converting enzyme (ACE), leading to lower blood pressure and reduced cardiac workload.[1] Furthermore, MLB enhances the production of nitric oxide (NO), a vasodilator, which improves blood flow and helps maintain endothelial function.[1] In models of myocardial ischemia/reperfusion injury, MLB limits infarct size and reduces the leakage of cardiac enzymes.[7]
Renal Protection
MLB has demonstrated significant nephroprotective properties. In models of chronic kidney disease, it has been found to reduce proteinuria, improve the glomerular filtration rate (GFR), and decrease renal fibrosis.[1] A key mechanism in its renal-protective action is the inhibition of the transforming growth factor-beta (TGF-β) pathway, which is centrally involved in the progression of renal fibrosis.[1] Additionally, MLB protects against cisplatin-induced acute kidney injury by alleviating mitochondrial dysfunction and inhibiting apoptosis.[10]
Neuroprotective Effects
Emerging research suggests that MLB can cross the blood-brain barrier and exert antioxidative and anti-inflammatory effects within the central nervous system.[1] It has been shown to promote the proliferation and differentiation of neural stem cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][11]
Anti-diabetic and Anti-obesity Effects
MLB has been identified as a peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[2][4] This activity contributes to its anti-diabetic effects by improving insulin sensitivity and glucose tolerance.[3][4] In animal models of aging and obesity, MLB supplementation has been shown to suppress endoplasmic reticulum (ER) stress and inflammasome formation in the liver, thereby improving insulin resistance.[2][4]
Key Signaling Pathways Modulated by this compound
The therapeutic effects of MLB are underpinned by its ability to modulate several key intracellular signaling pathways.
NF-κB Signaling Pathway
MLB inhibits the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation of IκBα, MLB blocks the release and nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes proliferation and differentiation of neural stem cells in vitro and enhances neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Magnesium Lithospermate B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB) is a prominent, water-soluble polyphenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb with extensive applications in treating cardiovascular diseases.[1][2] MLB exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of MLB, presenting key data from preclinical studies, detailed experimental methodologies, and an exploration of its metabolic fate and associated signaling pathways.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of MLB have been investigated in several preclinical models, primarily in rats and beagle dogs. A consistent finding across these studies is the compound's notably low oral bioavailability, which presents a significant challenge for its development as an oral therapeutic agent.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of MLB following intravenous and oral administration in rats and beagle dogs.
Table 1: Pharmacokinetic Parameters of Lithospermic Acid B (LSB) after Intravenous and Oral Administration of MLB to Rats [8]
| Parameter | Intravenous (4 mg/kg) | Intravenous (20 mg/kg) | Oral (100 mg/kg) |
| AUC (µg·min/mL) | 87.8 ± 10.9 | 1130 ± 329 | 1.26 ± 0.36 |
| Total Body Clearance (CLtot) (mL/min/kg) | 55.52 ± 7.07 | 23.51 ± 5.98 | - |
| Volume of Distribution (Vss) (L/kg) | 7.60 ± 1.03 | 3.61 ± 1.16 | - |
| Absolute Bioavailability | - | - | 0.0002% |
Data are presented as mean ± SD. The study highlights non-linear pharmacokinetics between the two intravenous doses.
Table 2: Pharmacokinetic Parameters of MLB after Intravenous Administration in Beagle Dogs [9]
| Parameter | 3 mg/kg | 6 mg/kg | 12 mg/kg |
| C0 (mg/L) | 24 | 47 | 107 |
| AUC0-t (mg·min/L) | 109.3 | 247.9 | 582.4 |
| T1/2α (min) | 2.2 | 2.7 | 2.9 |
| T1/2β (min) | 43 | 42 | 42 |
The pharmacokinetic process was best described by a two-compartment model. C0 represents the initial plasma concentration.
Bioavailability and Absorption
The oral bioavailability of MLB is exceedingly low. Studies in rats have demonstrated that this is primarily due to poor absorption from the gastrointestinal tract.[8] Approximately 65% of an oral dose was found to remain in the GI tract four hours after administration. In situ jejunal loop experiments also confirmed minimal absorption.[8]
To overcome this limitation, formulation strategies have been explored. One promising approach involves the use of solid lipid nanoparticles (SLNs). When MLB was loaded into PEGylated SLNs, its oral bioavailability in rats was significantly enhanced.[10]
Table 3: Comparative Pharmacokinetics of MLB Solution vs. MLB-Loaded SLNs in Rats [10]
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| MLB Solution | - | - | 100 (intravenous reference) |
| MLB-SLNs (oral) | Increased significantly | Increased significantly | 753.98 |
Cmax and AUC for the MLB solution were not explicitly provided in the abstract but were significantly lower than for the MLB-SLNs.
Metabolism and Excretion
MLB undergoes extensive metabolism, which, along with poor absorption, contributes to its low systemic bioavailability.[8] Following administration, MLB is rapidly metabolized into four major methylated metabolites.[11] The biotransformation is believed to be catalyzed by catechol O-methyltransferase.[11]
A significant portion of these metabolites is excreted into the bile. After intravenous administration in rats, approximately 95.5% of the dose was recovered in the bile as metabolites within 30 hours, with the majority excreted in the first 2 hours.[11] After oral administration, biliary recovery of metabolites was much lower, at 5.5%, further indicating poor absorption.[11] Urinary excretion of the parent compound is minimal.[8]
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of MLB.
In Vivo Pharmacokinetic Study in Rats
-
Administration:
-
Sample Collection: Blood samples were collected from the femoral artery at predetermined time points (e.g., 10, 20, 40, 60, 90, 150, and 240 minutes) into heparinized tubes.[12] Plasma was separated by centrifugation and stored at -80°C until analysis.[12] For metabolism studies, bile was collected via cannulation of the bile duct.[11]
-
Analytical Method: Plasma concentrations of lithospermic acid B (LSB) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
In Vivo Pharmacokinetic Study in Beagle Dogs
-
Animal Model: Male beagle dogs.[9]
-
Administration: MLB was administered intravenously at doses of 3, 6, and 12 mg/kg in a randomized crossover design.[9]
-
Sample Collection: Blood samples were collected at specified time intervals. Serum was separated and stored frozen until analysis.
-
Analytical Method: Serum concentrations of MLB were quantified using a specific and sensitive LC-MS/MS method. The calibration curve for MLB was linear over a range of 16-4096 µg/L.[9]
Signaling Pathways and Experimental Workflows
The pharmacological effects of MLB are mediated through its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.
Caption: Experimental workflow for in vivo pharmacokinetic studies of MLB.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This compound is a pharmacologically active compound with significant therapeutic potential. However, its clinical development is hampered by extremely low oral bioavailability, primarily due to poor absorption and extensive first-pass metabolism. Formulation strategies, such as the use of solid lipid nanoparticles, have shown promise in enhancing its oral delivery. Intravenous administration leads to rapid distribution and elimination, with the pharmacokinetic profile fitting a two-compartment model in beagle dogs. The metabolism of MLB is extensive, with the majority of the compound being converted to methylated metabolites that are primarily excreted in the bile. Further research into advanced drug delivery systems and a deeper understanding of its metabolic pathways are crucial for harnessing the full therapeutic potential of this promising natural product.
References
- 1. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes proliferation and differentiation of neural stem cells in vitro and enhances neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Extremely low bioavailability of this compound, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound loaded PEGylated solid lipid nanoparticles for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
Magnesium lithospermate B antioxidant and free radical scavenging activity
An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MLB), a major water-soluble active compound derived from Salvia miltiorrhiza, has demonstrated significant therapeutic potential, particularly in the context of cardiovascular, renal, and neurodegenerative diseases.[1][2] A primary mechanism underpinning its multifaceted biological activities is its potent antioxidant and free radical scavenging capability.[1][2] This document provides a comprehensive technical overview of the antioxidant properties of MLB, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. MLB has been shown to directly scavenge critical reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, and inhibit lipid peroxidation.[3] Furthermore, it modulates endogenous antioxidant defense systems by activating key signaling pathways, such as the Nrf2-ARE pathway, leading to the upregulation of protective enzymes.[4][5][6] This guide synthesizes the current scientific evidence to serve as a resource for professionals engaged in antioxidant research and the development of novel therapeutics targeting oxidative stress.
Direct Free Radical Scavenging Activity
MLB exhibits robust direct scavenging activity against various reactive oxygen species. Its efficacy has been quantified using several in vitro models.
Superoxide Anion (O₂⁻) Scavenging
MLB effectively scavenges superoxide radicals, a primary ROS implicated in cellular damage. Its activity has been demonstrated in multiple generating systems.[7][8] In a β-NADH/Phenazine Methosulfate (PMS) system, MLB scavenged superoxide radicals in a dose-dependent manner.[7][8] It also demonstrated potent scavenging activity in a xanthine/xanthine oxidase system, which generates superoxide radicals during the enzymatic conversion of xanthine to uric acid.[7][8] Additionally, MLB has been shown to be a competitive inhibitor of xanthine oxidase itself.[8][9]
Hydroxyl Radical (•OH) Scavenging
The hydroxyl radical is one of the most reactive and damaging ROS. Studies confirm that MLB is an effective scavenger of iron-dependent hydroxyl radicals.[3][10] This activity contributes significantly to its protective effects against oxidative damage to cellular components like DNA, lipids, and proteins.[1]
DPPH Radical Scavenging
MLB and its primary metabolites have demonstrated potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging activities.[11] This assay measures the ability of an antioxidant to donate hydrogen to the stable DPPH radical. The activity of one of its main metabolites (M1) was found to be stronger than that of caffeic acid and α-tocopherol.[11]
Table 1: Quantitative Analysis of In Vitro Free Radical Scavenging Activity
| Assay System | Parameter | Result | Reference(s) |
| Superoxide Radical (β-NADH/PMS System) | IC₅₀ | 29.8 µg/mL (41.2 µmol/L) | [7][8][9] |
| Superoxide Radical (Xanthine/XO System) | IC₅₀ | 4.06 µg/mL (5.62 µmol/L) | [7][8][9] |
| DPPH Radical Scavenging | Activity | Potent scavenging activity observed | [11] |
| Hydroxyl Radical Scavenging | Activity | Confirmed scavenging activity | [3][10] |
Inhibition of Lipid Peroxidation
Oxidative stress leads to the degradation of lipids, a process known as lipid peroxidation, which generates harmful byproducts like malondialdehyde (MDA). MLB has been shown to be a potent inhibitor of this process both in vitro and ex vivo.
In vitro, MLB inhibited lipid peroxidation in rat liver homogenate induced by either auto-oxidation or an Fe²⁺/Vitamin C system.[3] Ex vivo studies in rats treated with MLB showed a significant decrease in the amount of thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation, in serum, liver, kidney, and heart tissues.[3] In models of myocardial ischemia/reperfusion injury and cisplatin-induced kidney injury, MLB treatment significantly decreased MDA content.[12][13]
Table 2: Quantitative Analysis of Lipid Peroxidation Inhibition
| Experimental Model | MLB Concentration/Dose | Inhibition/Effect | Reference(s) |
| In Vitro (Rat Liver Homogenate, Auto-oxidation) | 10 mg/L | 69.2% inhibition rate | [3] |
| In Vitro (Rat Liver Homogenate, Fe²⁺/VitC induced) | 10 mg/L | 57.7% inhibition rate | [3] |
| Ex Vivo (Rats) | 25 and 50 mg/kg | Decreased TBARS in serum, liver, kidney, and heart | [3] |
| In Vivo (Myocardial Ischemia/Reperfusion) | Not specified | Decreased MDA content compared to model group | [12] |
| In Vivo (Cisplatin-Induced Acute Kidney Injury) | 50 mg/kg | Significantly lower MDA levels compared to cisplatin-only group | [13] |
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, MLB enhances the body's endogenous antioxidant defenses by increasing the activity and expression of key antioxidant enzymes. In rat models of myocardial ischemia/reperfusion, MLB treatment notably increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while also elevating levels of reduced glutathione (GSH).[12] Similarly, in a model of cisplatin-induced kidney injury, MLB pretreatment led to a significant increase in SOD levels.[13]
Table 3: Effect of MLB on Endogenous Antioxidant Enzyme Activity
| Experimental Model | Enzyme/Molecule | Effect | Reference(s) |
| Myocardial Ischemia/Reperfusion (In Vivo) | SOD | Notably increased activity | [12] |
| Myocardial Ischemia/Reperfusion (In Vivo) | CAT | Notably increased activity | [12] |
| Myocardial Ischemia/Reperfusion (In Vivo) | GPx | Notably increased activity | [12] |
| Myocardial Ischemia/Reperfusion (In Vivo) | GSH | Notably increased levels | [12] |
| Cisplatin-Induced Acute Kidney Injury (In Vivo) | SOD | Reversed the cisplatin-induced decrease in SOD | [13] |
| Simulated Ischemia/Reperfusion (In Vitro) | SOD | Increased SOD activity in cardiomyocytes | [12] |
Key Signaling Pathways
MLB exerts its antioxidant effects not only by direct radical scavenging but also by modulating critical intracellular signaling pathways that regulate the cellular response to oxidative stress and inflammation.
Nrf2-ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by stimuli like MLB, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[4][5][14] Studies have shown that MLB activates the Nrf2 pathway in a manner dependent on the PI3K/Akt and PKC signaling pathways.[4][14] This activation is a key mechanism for its protective effects in endothelial cells and against diabetic atherosclerosis.[4][5]
Inhibition of NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation, which is closely linked to oxidative stress. MLB has been shown to inhibit the activation of NF-κB.[1][4] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][6] By blocking IκBα degradation, MLB prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[1][4][6] This anti-inflammatory action complements its antioxidant effects.
Appendix: Experimental Protocols
Superoxide Anion Scavenging Assay (Xanthine/Xanthine Oxidase System)
This assay measures the ability of a compound to scavenge superoxide radicals generated by the xanthine oxidase-catalyzed oxidation of xanthine. The superoxide radical reduces Nitroblue Tetrazolium (NBT) to a colored formazan product, which is measured spectrophotometrically.
-
Reagents:
-
Phosphate buffer (e.g., 80 mM Sodium Pyrophosphate, pH 7.5)
-
Xanthine solution
-
Nitroblue Tetrazolium (NBT) solution
-
Xanthine Oxidase (XO) solution
-
Test compound (MLB) dissolved in a suitable solvent
-
-
Procedure:
-
Pipette buffer, NBT solution, xanthine solution, and various concentrations of MLB into a 96-well plate or cuvettes.
-
Initiate the reaction by adding the xanthine oxidase solution to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time.
-
Measure the absorbance of the resulting formazan product at a specific wavelength (typically ~560 nm).
-
A control reaction is run without the test compound. The scavenging activity is calculated as the percentage inhibition of NBT reduction.[7][8]
-
DPPH Radical Scavenging Assay
This method assesses the free radical scavenging capacity of a compound based on its ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[15]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol).
-
Test compound (MLB) at various concentrations.
-
Solvent for blank/control.
-
-
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).[15]
-
Add a small volume of the MLB test solution to the DPPH working solution.
-
Mix and incubate the reaction in the dark at room temperature for a defined period (e.g., 30 minutes).[15]
-
Measure the decrease in absorbance at ~517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample reaction to that of a control (DPPH solution with solvent only).[15]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) stock solution.
-
Potassium persulfate solution.
-
Test compound (MLB) at various concentrations.
-
Buffer (e.g., phosphate-buffered saline).
-
-
Procedure:
-
Generate the ABTS•⁺ radical by reacting the ABTS stock solution with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[16]
-
Dilute the ABTS•⁺ solution with a buffer to obtain an absorbance of 0.70 ± 0.02 at ~734 nm.[17]
-
Add a small volume of the MLB test solution to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 5-30 minutes), measure the absorbance at ~734 nm.[16][17]
-
The scavenging activity is determined by the percentage decrease in absorbance compared to a control.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of polyunsaturated fatty acid oxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex.
-
Reagents:
-
Tissue homogenate or biological fluid sample.
-
Trichloroacetic acid (TCA) solution.
-
Thiobarbituric acid (TBA) solution.
-
MDA standard for calibration curve.
-
-
Procedure:
-
Homogenize the tissue sample in a suitable buffer.
-
Precipitate proteins in the sample by adding TCA and centrifuge to collect the supernatant.
-
Add the TBA reagent to the supernatant.
-
Heat the mixture (e.g., at 95°C for 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.[13]
-
Cool the samples and measure the absorbance of the colored complex at ~532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.[13]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free radical scavenging and inhibition of lipid peroxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. Protective effects of this compound against diabetic atherosclerosis via Nrf2-ARE-NQO1 transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Superoxide radicals scavenging and xanthine oxidase inhibitory activity of this compound from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confirmation that this compound has a hydroxyl radical-scavenging action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cosmobiousa.com [cosmobiousa.com]
Neuroprotective Effects of Magnesium Lithospermate B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB) is a major water-soluble bioactive compound extracted from Salvia miltiorrhiza (Danshen), a perennial herb widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] Emerging scientific evidence has highlighted the potent neuroprotective properties of MLB, suggesting its therapeutic potential in a range of neurological disorders characterized by neuronal damage and degeneration. This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of MLB, focusing on its effects on key signaling pathways, and presents a compilation of quantitative data and detailed experimental protocols from preclinical studies.
Core Neuroprotective Mechanisms
MLB exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. These protective actions are mediated through the modulation of several critical intracellular signaling pathways.
Attenuation of Excitotoxicity and Ischemic Injury
In models of cerebral ischemia/reperfusion (I/R) injury, MLB has demonstrated significant neuroprotective effects. It has been shown to reduce neurological deficit scores, brain water content, and cerebral infarct zones in a dose-dependent manner.[2]
Table 1: Effects of MLB on Cerebral Ischemia/Reperfusion Injury in Rats
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Brain Water Content (%) | Infarct Volume (%) |
| Sham | - | 0.4 ± 0.2 | 78.2 ± 1.5 | 0 |
| MCAO/R + Vehicle | - | 3.8 ± 0.5 | 82.5 ± 1.8 | 45.3 ± 5.1 |
| MCAO/R + MLB | 15 | 2.9 ± 0.4 | 80.9 ± 1.6 | 34.1 ± 4.2 |
| MCAO/R + MLB | 30 | 2.1 ± 0.3 | 79.5 ± 1.4 | 25.6 ± 3.8 |
| MCAO/R + MLB | 60 | 1.5 ± 0.2 | 78.8 ± 1.3 | 18.2 ± 3.1 |
| p < 0.05, **p < 0.01 vs. MCAO/R + Vehicle group. Data are presented as mean ± SD. |
One of the key mechanisms underlying this protection is the activation of the PI3K/Akt/GSK-3β signaling pathway . MLB treatment prevents the decrease in phosphorylated Akt and glycogen synthase kinase-3β (GSK-3β) levels observed in neurons subjected to ischemic injury.[3] The neuroprotective effects of MLB are blocked by the PI3K inhibitor LY294002, confirming the crucial role of this pathway.[2]
References
- 1. Neuroprotective Effects of this compound against Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural therapeutic this compound potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiovascular Effects of Magnesium Lithospermate B: A Technical Guide
Magnesium lithospermate B (MLB), a potent, water-soluble compound derived from the root of Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its multifaceted therapeutic potential in cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of MLB, focusing on its mechanisms of action, supported by quantitative data from preclinical studies. The information is tailored for researchers, scientists, and professionals in drug development, presenting detailed experimental protocols and visualizing key signaling pathways.
Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury
MLB demonstrates significant cardioprotective effects against myocardial ischemia/reperfusion (I/R) injury by mitigating infarct size, reducing cardiac enzyme leakage, and suppressing cardiomyocyte apoptosis.[3][4] These effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[1][3]
Quantitative Data on Cardioprotective Effects
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the cardioprotective effects of MLB.
Table 1: In Vivo Effects of MLB on Myocardial I/R Injury in Rats
| Parameter | Control (I/R) | MLB Treatment | Percentage Change | Reference |
| Infarct Size (% of LV) | Not specified | Reduced by 23.6% (10 mg/kg) | ↓ 23.6% | [4] |
| CK-MB Leakage | Not specified | Significantly prevented | Not specified | [3] |
| cTnI Leakage | Not specified | Significantly prevented | Not specified | [3] |
| LDH Leakage | 2.1-fold increase vs. sham | Inhibited increase | Not specified | [4] |
| Myocardial SOD, CAT, GPx, GSH | Decreased | Notably increased | ↑ | [3] |
| Myocardial MDA | Increased | Decreased | ↓ | [3] |
| ST-Segment Elevation | Not specified | Reduced to 0.23 mv (60 mg/kg) | ↓ | [5] |
| Histological Score | Not specified | Reduced to 1.67 (60 mg/kg) | ↓ | [5] |
| Serum cTnI | Not specified | Reduced to 5.64 ng/ml (60 mg/kg) | ↓ | [5] |
| Serum CK-MB | Not specified | Reduced to 49.57 ng/ml (60 mg/kg) | ↓ | [5] |
LV: Left Ventricle; CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GSH: Reduced Glutathione; MDA: Malondialdehyde.
Table 2: In Vitro Effects of MLB on Cardiomyocytes Under Simulated I/R
| Parameter | Control (SI/R) | MLB Treatment | Percentage Change | Cell Line | Reference |
| Apoptosis Rate | ~35% | Reduced to 12% (30 µM) | ↓ ~66% | H9c2 | [4] |
| Sub-G1 Population | Increased | Significantly reduced (10 & 30 µM) | ↓ | H9c2 | [4] |
| LDH Activity in Supernatant | Increased | Decreased | ↓ | Cardiomyocytes | [3] |
| Intracellular ROS | Increased | Reduced | ↓ | Cardiomyocytes | [3] |
| Intracellular SOD | Decreased | Increased | ↑ | Cardiomyocytes | [3] |
| Intracellular MDA | Increased | Reduced | ↓ | Cardiomyocytes | [3] |
| Cell Viability | Decreased | Markedly increased | ↑ | H9c2 | [6] |
SI/R: Simulated Ischemia/Reperfusion; ROS: Reactive Oxygen Species.
Experimental Protocols
1.2.1. In Vivo Myocardial Ischemia/Reperfusion Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The left anterior descending (LAD) coronary artery is occluded for 30 minutes, followed by a 3-hour reperfusion period.[3][5] In another study, the LAD was ligated for 1 hour to establish a myocardial infarction model.[4]
-
MLB Administration: MLB is administered intraperitoneally at various doses (e.g., 1-10 mg/kg or 15, 30, and 60 mg/kg) before the LAD ligation.[4][5]
-
Outcome Measures:
-
Infarct Size: Hearts are excised, and the infarct area is measured as a percentage of the total left ventricular weight.[4]
-
Cardiac Enzymes: Blood samples are collected to determine the serum levels of CK-MB, cTnI, and LDH.[3][4]
-
Oxidative Stress Markers: Heart tissues are harvested to measure the levels of SOD, CAT, GPx, GSH, and MDA.[3]
-
Histopathology: Myocardial tissue is examined for histopathological changes.[3][5]
-
Inflammatory Markers: Serum levels of TNF-α, IL-1β, and IL-6 are measured, and myocardial MPO activity is assessed.[5]
-
Western Blot Analysis: Expression of proteins such as phosphor-IκB-α and phosphor-NF-κB is determined.[5]
-
1.2.2. In Vitro Simulated Ischemia/Reperfusion Model
-
Cell Line: H9c2 cardiac myoblasts or primary cardiomyocytes.[3][4][6]
-
Procedure: Simulated ischemia is induced by oxygen and glucose deprivation (OGD) for 2 hours, followed by a 24-hour recovery period with normal medium.[3][6]
-
MLB Treatment: Cells are pretreated with MLB at various concentrations (e.g., 10 and 30 µM) before OGD.[4]
-
Outcome Measures:
-
Apoptosis: Determined by TUNEL assay and flow cytometry for sub-G1 population.[4]
-
Cell Viability: Assessed using standard viability assays.[6]
-
Enzyme Leakage: LDH activity is measured in the culture supernatant.[3]
-
Oxidative Stress: Intracellular ROS, SOD, and MDA levels are measured.[3]
-
Protein Expression: Levels of apoptosis-related proteins (e.g., Akt, p-Akt, Bcl-2, Bax) and signaling molecules (e.g., p38, TAB1) are analyzed by Western blot.[4][6]
-
Signaling Pathways in Cardioprotection
MLB exerts its cardioprotective effects through multiple signaling pathways. A key mechanism is the specific inhibition of the TAB1-p38 apoptosis signaling pathway.[4][7] MLB disrupts the interaction between TGFβ-activated protein kinase 1-binding protein 1 (TAB1) and p38, thereby abolishing ischemia-induced p38 phosphorylation and subsequent apoptosis.[4] Additionally, MLB promotes cell survival by activating the Akt signaling pathway, leading to an increased Bcl-2/Bax ratio.[6]
Antihypertensive and Vasodilatory Effects
MLB has been shown to lower blood pressure in hypertensive animal models and induce vasodilation in isolated arteries.[2][8][9] These effects are mediated through its influence on endothelial function and vascular smooth muscle cell ion channels.
Quantitative Data on Antihypertensive and Vasodilatory Effects
Table 3: In Vivo Effects of MLB on Hypertension in Rats
| Parameter | Model | Control | MLB Treatment | Effect | Reference |
| Blood Pressure | Sodium-induced hypertension | 150.5 mmHg | 131.4 mmHg (5 mg/kg) | ↓ | [9] |
| Blood Pressure | Sodium-induced hypertension | 150.5 mmHg | 130.4 mmHg (10 mg/kg) | ↓ | [9] |
| Mean Arterial Pressure (MAP) | L-NAME induced PIH | Elevated | Prevented elevation | ↓ | [10] |
| Urinary Na+, K+ Excretion | Sodium-induced hypertension | Not specified | Significantly increased | ↑ | [8][9] |
| Urinary PGE2 Excretion | Sodium-induced hypertension | Not specified | Increased (dose-dependent) | ↑ | [8][9] |
| Urinary Kallikrein Activity | Sodium-induced hypertension | Not specified | Increased | ↑ | [8][9] |
PIH: Pregnancy-Induced Hypertension; L-NAME: NG-nitro-L-arginine methyl ester; PGE2: Prostaglandin E2.
Table 4: In Vitro Vasodilatory Effects of MLB
| Parameter | Preparation | EC50 / IC50 | Condition | Reference |
| Relaxation (Norepinephrine-induced contraction) | Intact mesenteric artery rings | 111.3 µmol/L | - | [2] |
| Relaxation (Norepinephrine-induced contraction) | Denuded mesenteric artery rings | 224.4 µmol/L | Endothelium removed | [2] |
| BKCa Current Activation | Mesenteric artery myocytes | 156.3 µmol/L | - | [2] |
| KV Current Inhibition | Mesenteric artery myocytes | 26.1 µmol/L | - | [2] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; BKCa: Big-conductance Ca2+-activated K+ channels; KV: Voltage-gated K+ channels.
Experimental Protocols
2.2.1. In Vivo Hypertension Model
-
Animal Model: Rats with sodium-induced hypertension and renal failure, or pregnant rats with L-NAME-induced gestational hypertension.[8][10]
-
Procedure: Hypertension is induced by a high-sodium diet or oral administration of L-NAME (60 mg/kg/day).[8][10]
-
MLB Administration: MLB is administered orally at doses of 5 or 10 mg/kg.[9][10]
-
Outcome Measures:
-
Urinary Excretions: Urine is collected to measure sodium, potassium, PGE2, and kallikrein levels.[8][9]
-
Inflammatory and Oxidative Stress Markers: Plasma and placental tissues are analyzed for inflammatory cytokines and reactive oxygen species.[10]
-
Angiogenesis Markers: Expression of VEGF and eNOS is measured.[10]
2.2.2. In Vitro Vasodilation Assay
-
Preparation: Isolated rat mesenteric artery rings are mounted in an organ bath.[2]
-
Procedure: Artery rings are pre-contracted with norepinephrine or KCl. The relaxant or contractile effects of cumulative concentrations of MLB are then recorded.[2]
-
Endothelium Dependency: Experiments are performed on both intact and endothelium-denuded rings to assess the role of the endothelium.[2]
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp technique is used on single isolated mesenteric artery myocytes to study the effects of MLB on K+ currents (BKCa and KV).[2]
Signaling Pathways in Vasodilation
The vasodilatory action of MLB is complex and involves both endothelium-dependent and -independent mechanisms. Endothelium-dependently, MLB enhances the production of nitric oxide (NO), a potent vasodilator.[1] It also appears to enhance the kallikrein-prostaglandin system.[8][9] Endothelium-independently, MLB acts on vascular smooth muscle cells by activating BKCa channels, which leads to hyperpolarization and relaxation, and inhibiting KV channels, which can contribute to contraction under certain conditions.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound dilates mesenteric arteries by activating BKCa currents and contracts arteries by inhibiting KV currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound improves myocardial function and prevents simulated ischemia/reperfusion injury-induced H9c2 cardiomyocytes apoptosis through Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1-p38 Apoptosis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound in rats with sodium-induced hypertension and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. This compound Downregulates the Levels of Blood Pressure, Inflammation, and Oxidative Stress in Pregnant Rats with Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Magnesium Lithospermate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Magnesium lithospermate B (MLB), a prominent water-soluble compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a compelling candidate for anti-inflammatory therapies.[1][2][3] Extensive research, both in vitro and in vivo, has illuminated its multifaceted mechanisms of action, positioning it as a molecule of significant interest for the development of novel treatments for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of MLB, focusing on its molecular pathways, quantitative effects, and the experimental protocols used to elucidate its activity.
Core Mechanisms of Anti-inflammatory Action
MLB exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. MLB has been shown to potently suppress NF-κB activation.[1][5] Mechanistically, MLB inhibits the degradation of IκBα, the inhibitory protein of NF-κB.[2][4] This prevents the nuclear translocation of the p65 and p50 subunits of NF-κB, thereby blocking the transcription of downstream targets such as pro-inflammatory cytokines.[4][5][6]
Activation of the Nrf2 Antioxidant Pathway
MLB also demonstrates significant anti-inflammatory effects by activating the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[2][3] Upon activation by MLB, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This Nrf2 activation has been shown to be mediated by the PKC and PI3K/Akt pathways.[2][3] The activation of Nrf2 by MLB indirectly suppresses NF-κB activation, highlighting a crosstalk between these two pathways.[2]
Modulation of MAPK Signaling
The MAPK pathway, which includes JNK, ERK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. MLB has been shown to selectively inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) without affecting extracellular signal-regulated kinase (ERK) activity.[4] This targeted inhibition of JNK contributes to its overall anti-inflammatory and neuroprotective effects.[6]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of MLB
| Cell Line | Inflammatory Stimulus | MLB Concentration | Observed Effect | Reference |
| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of ICAM-1, VCAM-1, and TNF-α mRNA upregulation.[2][7] | [2][7] |
| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of IκBα degradation and NF-κB p65 phosphorylation.[7] | [7] |
| Human peripheral T cells | PMA + ionomycin / anti-CD3 + anti-CD28 | Not specified | Inhibition of IL-2, IL-4, TNF-α, and IFN-γ production.[4] | [4] |
| FVB mouse hippocampal neurons | Amyloid β (1-42) | 50 µg/ml | Reduced nuclear translocation of p65 and decreased expression of phosphorylated IκBα and IKKα.[6] | [6] |
| Hepatic Stellate Cells (HSCs) | TNF-α | 0-100 µM | Dose-dependent inhibition of NF-κB activation and MCP-1 production. |
Table 2: In Vivo Anti-inflammatory Effects of MLB
| Animal Model | Condition | MLB Dosage | Observed Effect | Reference |
| Sprague-Dawley Rats | LPS-induced endothelial dysfunction | 25-100 mg/kg (i.p.) | Dose-dependently restored endothelial-dependent vasodilation, attenuated leukocyte adhesion, and decreased vascular leakage.[2][7] | [2][7] |
| Sprague-Dawley Rats | Myocardial ischemia/reperfusion injury | 15, 30, 60 mg/kg | Significant reduction in serum TNF-α, IL-1β, and IL-6 levels at 60 mg/kg.[5] | [5] |
| Mice | Hepatic ischemia/reperfusion injury | 50, 100, 200 mg/kg | Protective effect starting at 50 mg/kg, with maximal effect at 100 and 200 mg/kg, evidenced by decreased serum TNF-α and IL-6.[8] | [8] |
| Pregnant Sprague-Dawley Rats | L-NAME-induced hypertension | 5, 10 mg/kg | Partially reversed the increased activities of inflammatory cytokines in serum and placental tissues.[9] | [9] |
| C57BL/6J Mice | High-fat diet-induced obesity | Not specified | Attenuated the inflammatory response by lowering circulating proinflammatory cytokines.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of MLB's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Lines: Human Dermal Microvascular Endothelial Cells (HMEC-1), human peripheral T lymphocytes, FVB mouse hippocampal neurons, and Hepatic Stellate Cells (HSCs) are commonly used.[2][4][6][11]
-
Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
MLB Treatment: MLB is dissolved in a suitable solvent (e.g., PBS) and added to the cell culture medium at various concentrations for a specified pre-treatment time before the addition of an inflammatory stimulus.[2][6]
In Vivo Animal Models
-
LPS-Induced Endothelial Dysfunction: Sprague-Dawley rats are administered lipopolysaccharide (LPS) intraperitoneally (i.p.) to induce a systemic inflammatory response. MLB is typically administered i.p. prior to the LPS challenge.[2][7]
-
Myocardial Ischemia/Reperfusion (MI/R) Injury: MI/R injury is induced in rats by ligating the left anterior descending coronary artery for a period, followed by reperfusion. MLB is administered prior to the ischemic event.[5]
-
Hepatic Ischemia/Reperfusion (IR) Injury: Hepatic IR is induced in mice by clamping the portal triad, followed by reperfusion. MLB is administered prior to the ischemic insult.[8]
Biochemical and Molecular Assays
-
Western Blotting: This technique is used to quantify the protein levels of key signaling molecules such as phosphorylated and total forms of NF-κB p65, IκBα, JNK, and Nrf2.[5][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or animal serum.[5][11]
-
Quantitative Real-Time PCR (qPCR): qPCR is used to determine the mRNA expression levels of inflammatory genes such as ICAM-1, VCAM-1, and TNF-α.[7]
-
Electrophoretic Mobility Shift Assay (EMSA): EMSA is utilized to assess the DNA-binding activity of transcription factors like NF-κB and AP-1.[4]
Conclusion
This compound demonstrates robust anti-inflammatory properties through the targeted modulation of critical signaling pathways, including NF-κB, Nrf2, and MAPK. The quantitative data from a multitude of in vitro and in vivo studies consistently support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a framework for future research aimed at further elucidating the mechanisms of action and therapeutic applications of this promising natural compound. As research progresses, MLB may pave the way for novel and effective treatments for a wide spectrum of inflammatory disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Downregulates the Levels of Blood Pressure, Inflammation, and Oxidative Stress in Pregnant Rats with Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
Magnesium lithospermate B effect on endothelial function
An In-depth Technical Guide to the Endothelial Protective Effects of Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vascular complications.[1] It is characterized by a shift in the actions of the endothelium towards reduced vasodilation, a pro-inflammatory state, and pro-thrombotic properties. This compound (MLB), an active hydrophilic component derived from the traditional Chinese herb Salvia miltiorrhiza, has emerged as a potent therapeutic agent with significant protective effects on the vascular endothelium.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of MLB, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanisms of Action: Signaling Pathways
MLB exerts its protective effects on endothelial function through multiple signaling pathways, primarily by enhancing nitric oxide (NO) bioavailability and mitigating inflammation and oxidative stress. The two major pathways elucidated are the PI3K/Akt/eNOS pathway in response to hyperglycemic stress and the Nrf2-mediated inhibition of the NF-κB pathway in response to inflammatory stimuli.
Hyperglycemia-Induced Endothelial Dysfunction Pathway
Under hyperglycemic conditions, MLB restores endothelial function by activating endothelial nitric oxide synthase (eNOS) and upregulating antioxidant defenses. This is achieved through the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade, which leads to the phosphorylation of eNOS at its activating site (Serine 1177).[1] Simultaneously, MLB promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to the expression of downstream protective enzymes like Heme Oxygenase-1 (HO-1).[1][4]
Caption: MLB signaling in hyperglycemic endothelial cells.
Inflammation-Induced Endothelial Dysfunction Pathway
In the context of inflammation, such as that induced by lipopolysaccharide (LPS), MLB activates the Nrf2 pathway via both PI3K/Akt and Protein Kinase C (PKC).[2][5] Activated Nrf2 inhibits the pro-inflammatory NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[2] This suppression of NF-κB activation leads to a dose-dependent reduction in the expression of inflammatory cytokines and adhesion molecules like ICAM-1, VCAM-1, and TNF-α, thereby reducing leukocyte adhesion and vascular permeability.[2][5]
Caption: MLB anti-inflammatory signaling pathway.
Quantitative Data Summary
The efficacy of MLB has been quantified in both in vivo animal models and in vitro cell culture systems.
Table 1: In Vivo Effects of MLB in Animal Models
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Endothelium-Dependent Vasodilation | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | MLB (20 weeks) | Attenuated the decrease in vasodilation | [1][4] |
| Serum Nitrite Level | OLETF Rats | MLB (20 weeks) | Increased | [1][4] |
| Serum Advanced Glycation End Products (AGE) | OLETF Rats | MLB (20 weeks) | Reduced | [1][4] |
| Endothelial-Dependent Vasodilation | Sprague-Dawley (SD) Rats + LPS | MLB (25-100 mg/kg, ip) | Dose-dependently restored impaired vasodilation | [2] |
| Leukocyte Adhesion (Mesenteric Venules) | SD Rats + LPS | Control | 1.2 ± 0.20 cells/0.04 mm² | [2] |
| LPS | 18.5 ± 2.72 cells/0.04 mm² | [2] | ||
| LPS + MLB (50 mg/kg) | 9.45 ± 0.49 cells/0.04 mm² | [2] | ||
| LPS + MLB (100 mg/kg) | 8.25 ± 1.39 cells/0.04 mm² | [2] | ||
| Neointimal Hyperplasia | Diabetic Rat Carotid Arteries (Balloon Injury) | MLB | Attenuated neointimal hyperplasia | [6] |
Table 2: In Vitro Effects of MLB on Endothelial Cells
| Parameter | Cell Line | Condition | Treatment | Result | Reference |
| eNOS Phosphorylation (Ser1177) | Human Aortic Endothelial Cells (HAEC) | Hyperglycemia | MLB | Rescued inhibition of phosphorylation | [1] |
| Reactive Oxygen Species (ROS) Generation | HAEC | Hyperglycemia | MLB | Reduced ROS generation | [1] |
| Cell Apoptosis | HAEC | Hyperglycemia | MLB | Decreased apoptosis | [1][4] |
| ICAM-1, VCAM-1, TNF-α mRNA levels | Human Dermal Microvascular Endothelial Cells (HMEC-1) | LPS (1 µg/mL) | MLB (10–100 µM) | Dose-dependently inhibited upregulation | [2][5] |
| IκBα Degradation | HMEC-1 | LPS (1 µg/mL) | MLB (10–100 µM) | Concentration-dependent inhibition | [2] |
| NF-κB p65 Phosphorylation (Ser536) | HMEC-1 | LPS (1 µg/mL) | MLB | Prevented LPS-induced phosphorylation | [2] |
| Intracellular Calcium ([Ca2+]i) Influx | ECV304 Cells | Hypoxia | MLB (5 and 10 mg/L) | Inhibited the increase in [Ca2+]i | [7] |
| Nitric Oxide (NO) Release | ECV304 Cells | Hypoxia | MLB (5 and 10 mg/L) | Inhibited the increase in NO release | [7] |
Experimental Protocols
The following section details the methodologies used in the key studies investigating MLB's effects.
Cell Culture and Treatment
-
Cell Lines: Human Aortic Endothelial Cells (HAEC), Human Dermal Microvascular Endothelial Cells (HMEC-1), or human umbilical vein endothelial cells (ECV304) were used.[1][2][7]
-
Culture Conditions: Cells were cultured in standard endothelial cell growth medium. For hyperglycemia studies, cells were exposed to high glucose (e.g., 30 mmol/L D-glucose) for specified periods.[1] For inflammation studies, cells were stimulated with lipopolysaccharide (LPS, 1 µg/mL).[2][5]
-
MLB Treatment: Cells were pre-treated with MLB at various concentrations (typically ranging from 10 to 100 µM) for a set time before the addition of the stressor (high glucose or LPS).[1][2]
Animal Studies
-
Diabetic Model: Male Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, were used. Treatment with MLB or a vehicle control began at 12 weeks of age and continued for 20 weeks.[1][4]
-
Acute Inflammation Model: Male Sprague-Dawley (SD) rats were used. Endothelial dysfunction was induced by a single intraperitoneal (ip) injection of LPS (10 mg/kg). MLB was administered (25-100 mg/kg, ip) prior to the LPS challenge.[2]
Vascular Function Assessment
-
Methodology: Endothelium-dependent vasodilation was assessed using isolated aortic or superior mesenteric artery rings mounted in an organ bath.[1][2]
-
Procedure: After pre-constriction with an agent like phenylephrine, cumulative concentration-response curves were generated in response to an endothelium-dependent vasodilator (e.g., acetylcholine). The degree of relaxation was measured and compared between treatment groups.[2]
Biochemical and Molecular Assays
-
Western Blot Analysis: Standard Western blotting techniques were used to measure the protein levels and phosphorylation status of key signaling molecules, including eNOS, Akt, IκBα, and NF-κB p65.[1][2]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) followed by analysis with flow cytometry or fluorescence microscopy.[1][8]
-
Nitrite Assay (NO Measurement): Nitric oxide production was indirectly measured by quantifying the stable metabolite, nitrite, in cell culture supernatants or serum using the Griess reagent.[1]
-
Real-Time Quantitative PCR (RT-qPCR): The mRNA expression levels of inflammatory genes (ICAM1, VCAM1, TNFα) were determined by RT-qPCR.[2]
-
Leukocyte Adhesion Assay (in vivo): Intravital microscopy was used to visualize and count the number of adherent leukocytes in the mesenteric venules of rats following LPS and MLB treatment.[2]
Caption: A generalized workflow for MLB efficacy studies.
Conclusion
This compound demonstrates robust protective effects against endothelial dysfunction induced by both hyperglycemic and inflammatory insults. Its multifaceted mechanism of action, centered on the activation of the PI3K/Akt/eNOS and Nrf2 antioxidant pathways and the inhibition of NF-κB-mediated inflammation, makes it a compelling candidate for further development. The quantitative preclinical data strongly support its potential as a therapeutic agent for preventing or treating a range of cardiovascular diseases rooted in endothelial damage.[1][2][4] The relative strong performance of MLB makes it an ideal candidate for expanded clinical trials as a new-generation antioxidant to treat complications related to diabetes and other vascular disorders.[1][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural therapeutic this compound potently protects the endothelium from hyperglycaemia-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 6. Protective effects of this compound against diabetic atherosclerosis via Nrf2-ARE-NQO1 transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits hypoxia-induced calcium influx and nitric oxide release in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effect of this compound against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Magnesium Lithospermate B in the Management of Metabolic Syndrome: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, central obesity, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The pathophysiology is complex, involving chronic low-grade inflammation, oxidative stress, and organelle dysfunction. Magnesium lithospermate B (MLB), a primary water-soluble bioactive compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a promising multi-target therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which MLB mitigates metabolic syndrome. It focuses on its role as a PPARβ/δ agonist, its capacity to attenuate hepatic endoplasmic reticulum (ER) stress and inflammasome activation, and its systemic anti-inflammatory and antioxidant effects. This document synthesizes quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways to provide a robust resource for researchers in metabolic disease and drug development.
Introduction to Metabolic Syndrome
Metabolic syndrome is clinically defined by a clustering of at least three of the following five conditions: abdominal obesity, high triglycerides, low high-density lipoprotein (HDL) cholesterol, elevated blood pressure, and high fasting glucose. At its core, insulin resistance in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue is a primary driver of the syndrome's pathogenesis. This insulin resistance is intricately linked with and exacerbated by chronic systemic inflammation, excessive oxidative stress, and cellular stress responses, creating a vicious cycle that promotes disease progression.[3]
This compound: An Overview
This compound is a magnesium salt of lithospermic acid B, a caffeic acid tetramer.[4][5] It is a major active component of Salvia miltiorrhiza, an herb with a long history of use in treating cardiovascular and metabolic ailments.[3][4] Preclinical research has identified MLB as a compound with potent antidiabetic, antioxidant, anti-inflammatory, and neuroprotective properties, making it a molecule of significant interest for complex multifactorial conditions like metabolic syndrome.[1][2][6]
Core Mechanisms of Action in Metabolic Syndrome
MLB exerts its beneficial effects by intervening at several critical nodes within the pathophysiological network of metabolic syndrome.
Amelioration of Insulin Resistance via PPARβ/δ Agonism
A primary mechanism of MLB is its function as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonist.[1][2][7] PPARβ/δ is a nuclear receptor highly expressed in metabolically active tissues that plays a crucial role in regulating glucose and lipid metabolism.
-
Activation and Downstream Signaling: Studies demonstrate that MLB treatment increases the nuclear protein levels of PPARβ/δ in the livers of both aging and obese animal models.[1][8] This activation enhances insulin signaling. A key downstream effect is the modulation of the Akt/FoxO1 signaling axis. MLB treatment increases the phosphorylation of Akt (p-Akt), which in turn phosphorylates and inactivates the transcription factor FoxO1 (p-FoxO1).[2]
-
Suppression of Gluconeogenesis: Inactivated FoxO1 is unable to translocate to the nucleus and promote the transcription of gluconeogenic genes. Consequently, MLB supplementation significantly decreases the protein expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis.[1][2] This action directly contributes to lower fasting glucose levels and improved overall glucose homeostasis.
Caption: MLB activates PPARβ/δ to improve insulin signaling and reduce hepatic glucose output.
Attenuation of Hepatic Stress Responses
Chronic metabolic stress in obesity leads to dysfunction within the endoplasmic reticulum (ER) and triggers inflammatory pathways. MLB directly counteracts these stress responses in the liver.
-
Suppression of ER Stress: In states of metabolic overload, the ER becomes stressed, activating the unfolded protein response (UPR). Prolonged UPR activation contributes significantly to insulin resistance.[7] MLB supplementation has been shown to suppress the protein levels of key ER stress markers, including PERK, IRE1, and ATF6α, thereby alleviating this cellular stress.[7]
-
Inhibition of the NLRP3 Inflammasome: ER stress is a known trigger for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[7] Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) into its mature, highly pro-inflammatory form. MLB treatment significantly reduces the elevated protein levels of NLRP3, activated caspase-1, and mature IL-1β in the livers of obese animals, effectively dampening this key inflammatory cascade.[7]
Caption: MLB breaks the cycle of metabolic stress by inhibiting both ER stress and inflammasome activation.
Modulation of Systemic Inflammation and Oxidative Stress
Beyond the liver, MLB exerts systemic effects that are critical for managing metabolic syndrome.
-
Anti-inflammatory Effects: Obesity is characterized by a state of chronic, low-grade inflammation, with elevated levels of circulating cytokines like TNF-α and IL-6.[4][9] These cytokines can directly impair insulin signaling. MLB supplementation significantly reduces serum levels of TNF-α and IL-6 in high-fat diet-fed mice.[4][9] This is partly achieved by suppressing the activation of NF-κB, a master transcription factor for inflammatory genes.[4][6]
-
Antioxidant Effects: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, damages cells and contributes to insulin resistance. MLB is a potent free-radical scavenger.[6] Furthermore, it can protect cells from high glucose-induced oxidative damage by upregulating the Nrf2 signaling pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[10]
Effects on Key Metabolic Parameters: A Quantitative Summary
The mechanistic actions of MLB translate into significant improvements in the key markers of metabolic syndrome, as demonstrated in preclinical models.
Table 1: Effects of MLB on Glucose Homeostasis in High-Fat Diet (HFD) Models
| Parameter | Model | Treatment | Outcome vs. HFD Control | Reference |
|---|---|---|---|---|
| Fasting Glucose | HFD-fed Rats | MLB (10 mg/kg/day) | Significantly Decreased | [3] |
| HFD-fed Mice | MLB (2 & 8 mg/kg/day) | Significantly Decreased | [2] | |
| Fasting Insulin | HFD-fed Rats | MLB (10 mg/kg/day) | Significantly Decreased | [3] |
| HFD-fed Mice | MLB (2 & 8 mg/kg/day) | Significantly Decreased | [2] | |
| HOMA-IR | HFD-fed Rats | MLB (10 mg/kg/day) | Significantly Decreased | [3] |
| HFD-fed Mice | MLB (10 mg/kg/day) | Significantly Decreased | [4] |
| Glucose Tolerance | HFD-fed Mice | MLB (8 mg/kg/day) | Fully Reversed Impairment (AUC) |[2] |
Table 2: Effects of MLB on Lipid Profile and Adiposity in HFD Models
| Parameter | Model | Treatment | Outcome vs. HFD Control | Reference |
|---|---|---|---|---|
| Triglycerides | HFD-fed Rats | MLB Supplementation | Suppressed Increase | [2] |
| HFD-fed Mice | MLB (10 mg/kg/day) | Significantly Decreased | [4] | |
| Total Cholesterol | HFD-fed Rats | MLB Supplementation | Suppressed Increase | [2] |
| HFD-fed Mice | MLB (10 mg/kg/day) | Significantly Decreased | [4] | |
| HDL Cholesterol | HFD-fed Rats | MLB Supplementation | Elevated | [2] |
| Body Weight Gain | HFD-fed Rats | MLB (10 mg/kg/day) | Significantly Alleviated | [3] |
| Epididymal Fat | HFD-fed Rats | MLB (10 mg/kg/day) | Significantly Decreased Accumulation | [3] |
| | HFD-fed Mice | MLB (10 mg/kg/day) | Significantly Decreased Weight |[4] |
Table 3: Effects of MLB on Inflammatory Markers in HFD Models
| Parameter | Model | Treatment | Outcome vs. HFD Control | Reference |
|---|---|---|---|---|
| Serum IL-1β | Aged Rats | MLB (2 & 8 mg/kg/day) | Significantly Reversed Increase | [7] |
| Serum TNF-α | HFD-fed Mice | MLB (10 mg/kg/day) | Significantly Decreased | [4][9] |
| Serum IL-6 | HFD-fed Mice | MLB (10 mg/kg/day) | Significantly Decreased |[4][9] |
Key Experimental Methodologies
The findings described are supported by a range of established preclinical research protocols.
Animal Models of Metabolic Syndrome
A common and relevant model involves inducing obesity and metabolic dysfunction in rodents (e.g., C57BL/6J mice or Sprague-Dawley rats) by feeding them a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks.[3][4] Control animals are fed a standard chow diet. MLB is typically administered daily via oral gavage at doses ranging from 2 to 10 mg/kg body weight.[3][7]
Caption: A generalized workflow for investigating the effects of MLB in a diet-induced obesity model.
Glucose Tolerance Test (GTT)
This procedure assesses the body's ability to clear a glucose load.
-
Fast animals overnight (approx. 12-16 hours).
-
Record baseline blood glucose from a tail vein sample.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Calculate the Area Under the Curve (AUC) to quantify glucose intolerance.[2]
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
-
Tissue Lysis: Homogenize liver tissue samples in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size by loading equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein (e.g., p-Akt, PEPCK, NLRP3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).[3][7]
MLB Isolation
MLB is typically isolated and purified from the dried roots of Salvia miltiorrhiza. A general procedure involves:
-
Extraction of dried roots with hot water.[11]
-
Acidification of the water extract and subsequent extraction with a solvent like butyl alcohol.[11]
-
Evaporation of the solvent and further purification using column chromatography techniques, such as with Sephadex LH-20.[12]
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for metabolic syndrome by targeting multiple, interconnected pathological pathways. Its ability to act as a PPARβ/δ agonist, suppress hepatic ER stress, inhibit inflammasome activation, and exert broad anti-inflammatory and antioxidant effects makes it a compelling candidate for further development.
Future research should focus on:
-
Clinical Trials: Translating the robust preclinical findings into well-designed, randomized, double-blind clinical trials to assess the efficacy and safety of MLB in human patients with metabolic syndrome.[13]
-
Tissue-Specific Actions: Further elucidating the effects of MLB on other key metabolic tissues, including white and brown adipose tissue and skeletal muscle, where it has already been shown to attenuate atrophy.[4][9]
-
Gut Microbiome Interactions: Investigating the potential for MLB to modulate the gut microbiome, which is increasingly recognized as a key player in metabolic health.[14]
-
Pharmacokinetics and Bioavailability: Optimizing formulations to enhance the oral bioavailability and therapeutic efficacy of MLB.
References
- 1. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver [mdpi.com]
- 3. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective effect of this compound against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium in metabolic syndrome: a review based on randomized, double-blind clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves the gut microbiome and bile acid metabolic profiles in a mouse model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Magnesium Lithospermate B in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB) is a water-soluble, bioactive tetramer of caffeic acid derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3][4] Cell culture models are indispensable tools for elucidating the molecular mechanisms underlying the diverse pharmacological activities of MLB, providing a controlled environment to investigate its effects on specific cell types and signaling pathways. These models are crucial for preclinical drug development and for identifying novel therapeutic targets.
Applications of Cell Culture Models in MLB Research
Cell culture models serve a variety of purposes in the study of this compound, including:
-
Mechanistic Studies: Elucidating the signaling pathways modulated by MLB, such as the NF-κB, Nrf2, PI3K/Akt, and MAPK pathways, in response to various stimuli.[5][6][7][8]
-
Pharmacological Profiling: Determining the dose-dependent and time-dependent effects of MLB on cell viability, proliferation, and apoptosis in different cell lines.[9][10][11]
-
Target Identification and Validation: Identifying the specific molecular targets of MLB action.
-
Preclinical Screening: Evaluating the therapeutic potential of MLB in models of diseases such as inflammation, neurodegeneration, cardiovascular disorders, and fibrosis.[3][4][8][12]
-
Toxicity Assessment: Assessing the cytotoxic effects of MLB at high concentrations.[13]
Key Signaling Pathways Modulated by this compound
MLB exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is critical for designing and interpreting experiments.
// Connections "LPS" -> "IKK"; "Ischemia" -> "TAB1"; "Oxidative Stress" -> "IKK"; "Aβ (1-42)" -> "IKK"; "Aβ (1-42)" -> "JNK";
MLB -> "PI3K/Akt" [arrowhead=vee, color="#34A853"]; MLB -> "PKC" [arrowhead=vee, color="#34A853"]; MLB -> "IKK" [arrowhead=tee, color="#EA4335"]; MLB -> "TAB1" [arrowhead=tee, color="#EA4335"]; MLB -> "Akt" [arrowhead=vee, color="#34A853"];
"Nrf2" -> "Oxidative Damage" [arrowhead=tee, color="#EA4335"]; "NF-κB (p65)" -> "Inflammation" [arrowhead=vee, color="#34A853"]; "p38" -> "Apoptosis" [arrowhead=vee, color="#34A853"]; "JNK" -> "Apoptosis" [arrowhead=vee, color="#34A853"]; "FoxO1" -> "Apoptosis" [arrowhead=vee, color="#34A853"]; "GSK-3β" -> "Cell Survival" [arrowhead=tee, color="#EA4335"]; "Akt" -> "Cell Survival" [arrowhead=vee, color="#34A853"];
"Cell Survival" -> "Neuroprotection"; "Cell Survival" -> "Cardioprotection"; "Inflammation" -> "Apoptosis"; }
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for Studying MLB in Cell Culture
The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture model.
// Connections A -> B -> C -> D; D -> E; D -> F; D -> G; D -> H; D -> I; D -> J; {E, F, G, H, I, J} -> K -> L -> M; }
Caption: General experimental workflow for MLB cell culture studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different cell culture models.
Table 1: Effects of MLB on Cell Viability and Apoptosis
| Cell Line | Model/Stimulus | MLB Concentration | Effect | Reference |
| H9c2 Cardiomyocytes | Simulated Ischemia | Not specified | Increased cell viability, reduced sub-G1 population and apoptotic nuclei. | [4][10] |
| H9c2 Cardiomyocytes | Simulated Ischemia/Reperfusion | Not specified | Markedly increased cell viability and reduced necrosis and apoptosis. | [14] |
| Mouse Hippocampal Neurons | Amyloid β (1-42) | 50 µg/ml | Prevents loss in neuronal cell viability and attenuates apoptosis. | [8] |
| SH-SY5Y Neuroblastoma | Ouabain | 1-100 µM | No apparent toxicity up to 100 µM for 60 min. | [13] |
| Hepatic Stellate Cells | PDGF (20 ng/ml) | 0-100 µM | Inhibited proliferation. | [12] |
| hiPSC-CMs | Normal Conditions | ≥80 µmol/L | Reduced cell viability. | [15] |
| HUVECs | Normal Conditions | 120 µmol/L | Significantly inhibited cell viability. | [15] |
Table 2: Anti-inflammatory Effects of MLB
| Cell Line | Model/Stimulus | MLB Concentration | Effect | Reference |
| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependently inhibited LPS-induced upregulation of ICAM1, VCAM1, and TNFα. | [5][16] |
| Hepatic Stellate Cells | TNF-α | 0-100 µM | Inhibited NF-κB activation and MCP-1 production in a dose-dependent manner. | [12] |
| BV2 Microglia | LPS | Not specified | Counteracted LPS-induced neuroinflammatory responses. | [17] |
| Mouse Hippocampal Neurons | Amyloid β (1-42) | Not specified | Attenuated the release of pro-inflammatory cytokines. | [8] |
Table 3: Antioxidant Effects of MLB
| Cell Line | Model/Stimulus | MLB Concentration | Effect | Reference |
| Cardiomyocytes | Not specified | 20-60 µg/ml | Increased SOD activity, reduced intracellular ROS and MDA levels. | [11] |
| HEK293T | High Glucose | 50-100 µM | Reduced ROS production and enhanced Nrf2 translocation. | [18][19] |
| mTECs | Cisplatin (50 µM) | 200 µM | Reduced mitochondrial ROS production. | [20] |
Detailed Experimental Protocols
Protocol 1: Assessment of MLB's Anti-inflammatory Effect in Endothelial Cells
This protocol is adapted from studies on human dermal microvascular endothelial cells (HMEC-1) to investigate the anti-inflammatory properties of MLB.[5][7][16]
1. Cell Culture and Seeding:
- Culture HMEC-1 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. MLB Pretreatment and LPS Stimulation:
- Pretreat the cells with various concentrations of MLB (e.g., 10, 50, 100 µM) for 2 hours.
- Following pretreatment, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours to induce an inflammatory response.
3. Gene Expression Analysis by RT-qPCR:
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory markers such as ICAM1, VCAM1, and TNFα. Normalize the expression to a housekeeping gene (e.g., GAPDH).
4. Protein Analysis by Western Blot:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against ICAM1, VCAM1, phospho-NF-κB p65, and total NF-κB p65 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Evaluation of MLB's Neuroprotective Effects Against Amyloid-β Toxicity
This protocol is based on studies using primary hippocampal neurons to assess the neuroprotective effects of MLB against amyloid-β (Aβ)-induced toxicity.[8]
1. Primary Hippocampal Neuron Culture:
- Isolate hippocampi from embryonic day 18 (E18) FVB mouse embryos.
- Dissociate the tissue and plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
- Maintain the cultures at 37°C in a 5% CO2 incubator.
2. MLB Treatment and Aβ Exposure:
- After 7 days in vitro, pretreat the neurons with MLB (e.g., 50 µg/ml) for 2 hours.
- Expose the neurons to oligomeric Aβ (1-42) (e.g., 5 µM) for 24 hours.
3. Cell Viability Assay (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Apoptosis Detection (Western Blot for Caspase-3):
- Prepare cell lysates as described in Protocol 1.
- Perform Western blotting using primary antibodies against cleaved caspase-3 and total caspase-3 to assess apoptosis.
5. Assessment of NF-κB Pathway Activation:
- Conduct Western blot analysis for phosphorylated and total IκBα and IKKα to evaluate the activation of the NF-κB pathway.
- Perform immunofluorescence staining for the nuclear translocation of the p65 subunit of NF-κB.
Protocol 3: Investigation of MLB's Cardioprotective Effects in a Model of Simulated Ischemia
This protocol is derived from studies on the H9c2 cell line, a rat cardiomyocyte model, to examine the cardioprotective effects of MLB.[4][9][10][14]
1. H9c2 Cell Culture:
- Culture H9c2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
- Seed the cells in appropriate culture plates for the planned assays.
2. Simulated Ischemia/Reperfusion (SI/R) Model:
- To simulate ischemia, replace the normal culture medium with a glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period (e.g., 2 hours).
- For reperfusion, return the cells to normal glucose-containing medium and normoxic conditions for 24 hours.
- In the MLB treatment group, add MLB to the culture medium during the pretreatment phase before ischemia or during the reperfusion phase.
3. Cell Viability and Apoptosis Assays:
- Perform an MTT assay to assess cell viability as described previously.
- Analyze apoptosis by flow cytometry using Annexin V/Propidium Iodide (PI) staining.
- Conduct Western blotting for apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.
4. Analysis of Signaling Pathways:
- Investigate the involvement of specific signaling pathways by performing Western blot analysis for key proteins such as phosphorylated and total Akt, p38 MAPK, and ERK.[4][14] For example, MLB has been shown to specifically inhibit the interaction between TAB1 and p38.[4][9][10]
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell seeding densities, reagent concentrations, and incubation times, for their particular experimental setup and cell lines. Always refer to the original research articles for more detailed methodologies.
References
- 1. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | this compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling [frontiersin.org]
- 5. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1-p38 Apoptosis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound extracted from Salvia miltiorrhiza elevats intracellular Ca2+ level in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound improves myocardial function and prevents simulated ischemia/reperfusion injury-induced H9c2 cardiomyocytes apoptosis through Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mednexus.org [mednexus.org]
- 16. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The protective effect of this compound against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Magnesium Lithospermate B
These application notes provide a comprehensive overview of the use of Magnesium lithospermate B (MLB) in various preclinical animal models. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of MLB.
Introduction
This compound is a major water-soluble bioactive component of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine widely used for treating cardiovascular and other diseases.[1][2][3][4][5] Preclinical studies have demonstrated its therapeutic potential in a range of conditions, including metabolic disorders, fibrosis, inflammation, and ischemic injuries.[1][3][6][7][8] These notes summarize key in vivo findings and provide detailed protocols for replicating and building upon this research.
Animal Models and Therapeutic Areas
MLB has been evaluated in several rodent models, primarily rats and mice, for various disease indications.
Table 1: Overview of In Vivo Animal Models for this compound Testing
| Therapeutic Area | Animal Model | Species/Strain | Key Findings | Reference |
| Metabolic Syndrome | High-Fat Diet-Induced Obesity | Rats | Reduced weight gain, improved lipid profile and glucose metabolism. | [1] |
| High-Fat Diet-Induced Obesity | C57BL/6J Mice | Attenuated muscle atrophy, reduced inflammatory markers. | [9][10][11] | |
| Prenatal Bisphenol A Exposure | Male Rat Offspring | Improved metabolic abnormalities. | [12] | |
| Fibrosis | Bleomycin-Induced Pulmonary Fibrosis | C57BL/6J Mice | Attenuated collagen deposition and alveolar structure disruption. | [6] |
| Thioacetamide-Induced Hepatic Fibrosis | Rats | Reduced liver enzyme levels and antifibrotic effects. | [3] | |
| Cardiovascular & Microcirculation | Dextran-Induced Microcirculation Dysfunction | Rats | Restored hindlimb blood flow and mesenteric microperfusion. | [2] |
| Myocardial Infarction | Mice | Enhanced potential of hiPSC-CMs for myocardial repair. | [4] | |
| Neurological Disorders | Chronic Unpredictable Stress | Sprague-Dawley Rats | Exhibited antidepressant-like effects. | [7] |
| Cerebral Ischemia/Reperfusion Injury | Sprague-Dawley Rats | Reduced neurological deficit scores and cerebral infarct zones. | [8] | |
| Kidney Injury | Cisplatin-Induced Acute Kidney Injury | Mice | Alleviated mitochondrial dysfunction. | [13] |
| Adenine-Induced Renal Dysfunction | Rats | Increased glomerular filtration rate and renal blood flow. | [14] | |
| Inflammation | Lipopolysaccharide-Induced Endothelial Dysfunction | Sprague-Dawley Rats | Restored endothelial-dependent vasodilation and reduced vascular leakage. | [5] |
Pharmacokinetics
Understanding the pharmacokinetic profile of MLB is crucial for designing in vivo experiments. Studies in rats and dogs have shown that MLB is rapidly distributed and eliminated.[15][16]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Key Parameters | Reference |
| Beagle Dog | Intravenous | 3, 6, 12 mg/kg | C0: 24, 47, 107 mg/LAUC0-t: 109.3, 247.9, 582.4 mg·min/Lt1/2β: 42-43 min | [15] |
| Rat | Intravenous | 4, 20 mg/kg | CLtot: 55.52, 23.51 mL/min/kgVss: 7.60, 3.61 L/kg | [16] |
| Rat | Oral | 100 mg/kg | Absolute Bioavailability: 0.0002 | [16] |
| Rat | Intravenous | 4 mg/kg | Biliary Recovery (as metabolites): ~95.5% within 30h | [17] |
| Rat | Oral | 100 mg/kg | Biliary Recovery (as metabolites): ~5.5% within 30h | [17] |
Note: The pharmacokinetics in rats appeared to be non-linear between the two intravenous doses.[16] The extremely low oral bioavailability is primarily due to poor absorption from the gastrointestinal tract.[16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
High-Fat Diet-Induced Metabolic Syndrome in Rats
This protocol is designed to assess the therapeutic effects of MLB on metabolic abnormalities.
Objective: To induce metabolic syndrome in rats using a high-fat diet and evaluate the therapeutic effects of MLB.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Normal chow diet
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Equipment for blood collection and analysis (glucose, lipids, etc.)
-
Equipment for measuring body weight and food intake
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week to the housing conditions.
-
Group Allocation: Randomly divide rats into a normal diet control group and a high-fat diet group.
-
Induction of Metabolic Syndrome: Feed the respective diets for a designated period (e.g., 4 weeks) to induce metabolic syndrome in the HFD group.[1]
-
Treatment Groups: Subdivide the HFD group into a vehicle control group and MLB treatment groups (e.g., 10 mg/kg/day).[1]
-
Drug Administration: Administer MLB or vehicle daily via oral gavage for the specified treatment duration (e.g., 4 weeks).[1]
-
Monitoring: Monitor body weight, food intake, and water consumption regularly.
-
Outcome Measures: At the end of the study, collect blood samples to measure plasma glucose, insulin, triglycerides, and cholesterol. Euthanize the animals and collect tissues (e.g., liver, epididymal fat) for weight and histological analysis.[1]
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is used to investigate the antifibrotic effects of MLB.
Objective: To induce pulmonary fibrosis in mice using bleomycin and assess the therapeutic efficacy of MLB.
Materials:
-
Male C57BL/6J mice
-
Bleomycin (BLM)
-
This compound
-
Saline
-
Intratracheal instillation equipment
-
Equipment for histological analysis (H&E and Masson's trichrome staining)
-
Hydroxyproline assay kit
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Induction of Pulmonary Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin.
-
Treatment: Administer MLB (e.g., 50 mg/kg) or vehicle daily for a specified period (e.g., 7 days) following BLM instillation.[6]
-
Outcome Measures: At the end of the treatment period, euthanize the mice and collect lung tissues and serum.
-
Histology: Perform H&E and Masson's trichrome staining on lung sections to assess inflammation, fibrosis, and collagen deposition.[6]
-
Collagen Content: Measure the hydroxyproline content in lung tissue and serum as an indicator of collagen deposition.[6]
-
Western Blot: Analyze the protein levels of key fibrotic markers (e.g., Col 1A1, TGF-β, Smad proteins) in lung tissue lysates.[6]
-
Cerebral Ischemia/Reperfusion Injury in Rats
This model evaluates the neuroprotective effects of MLB.
Objective: To induce focal cerebral ischemia/reperfusion injury in rats and determine the neuroprotective effects of MLB.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Surgical equipment for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Equipment for neurological deficit scoring
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week.
-
Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).[8]
-
Reperfusion and Treatment: After the ischemic period, remove the occlusion to allow reperfusion. Administer different doses of MLB (e.g., 15, 30, and 60 mg/kg) at the onset of reperfusion.[8]
-
Outcome Measures (at 24h post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.[8]
-
Infarct Volume: Euthanize the rats, section the brains, and stain with TTC to measure the infarct volume.[8]
-
Brain Water Content: Determine the water content in the ischemic hemisphere as a measure of cerebral edema.[8]
-
Biochemical Assays: Measure levels of glutamate and markers of apoptosis (e.g., caspase-3) in brain tissue.[8]
-
Western Blot: Analyze the expression of proteins in relevant signaling pathways (e.g., p-Akt).[8]
-
Signaling Pathways and Mechanisms of Action
MLB exerts its therapeutic effects by modulating several key signaling pathways.
PI3K/Akt Signaling Pathway
MLB has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. This activation leads to downstream effects such as increased eNOS phosphorylation, promoting vascular NO production and improving microcirculation.[2] In the context of cerebral ischemia/reperfusion injury, activation of this pathway contributes to neuroprotection.[8]
Caption: PI3K/Akt signaling pathway activated by MLB.
TGF-β/Smad Signaling Pathway
In the context of pulmonary fibrosis, MLB has been shown to inhibit the TGF-β/Smad signaling pathway. It decreases the expression of TGF-β receptor I (TGF-βRI), leading to reduced phosphorylation of Smad2 and Smad3, and restores the expression of the inhibitory Smad7.[6] This inhibition results in decreased myofibroblast differentiation and collagen production.
Caption: Inhibition of TGF-β/Smad pathway by MLB.
General Experimental Workflow
The following diagram illustrates a general workflow for in vivo testing of this compound.
Caption: General workflow for in vivo MLB studies.
Conclusion
This compound has demonstrated significant therapeutic potential across a variety of preclinical animal models. The data and protocols summarized herein provide a valuable resource for researchers aiming to further investigate its mechanisms of action and explore its clinical applications. Future studies should continue to elucidate the molecular pathways involved and focus on optimizing dosing and delivery for specific disease indications.
References
- 1. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates microcirculation perfusion in rats by promoting vascular NO production via activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antidepressant-like effects of this compound in a rat model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The natural therapeutic this compound potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound supplementation improved prenatal Bisphenol A exposure-induced metabolic abnormalities in male offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Augmentation of renal response by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extremely low bioavailability of this compound, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Magnesium Lithospermate B in Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Magnesium Lithospermate B (MLB) in serum. This method is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and efficacy studies of MLB, a biologically active compound derived from Salvia miltiorrhiza. The protocol provides a comprehensive guide from sample preparation to data analysis and includes validated performance characteristics.
Introduction
This compound is a major water-soluble component of the traditional Chinese herb Danshen (Salvia miltiorrhiza) and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] Accurate quantification of MLB in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development. This LC-MS/MS method offers high selectivity and sensitivity for the determination of MLB in serum.
Experimental Workflow
The following diagram outlines the major steps in the LC-MS/MS workflow for quantifying this compound in serum.
Caption: Experimental workflow for MLB quantification.
Signaling Pathway of this compound
This compound exerts its therapeutic effects through multiple signaling pathways. A key mechanism involves the activation of the Nrf2 pathway, which leads to the inhibition of NF-κB and subsequent reduction in inflammatory responses.[4]
Caption: MLB signaling pathway in endothelial cells.
Detailed Protocols
Materials and Reagents
-
This compound (MLB) reference standard
-
Internal Standard (IS), e.g., 7-hydroxy-3-phenyl-chromen-4-one (HPC)[5]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Control serum (drug-free)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column, e.g., C18 column (150 mm × 4.6 mm, 5 µm)[6]
-
Microcentrifuge
-
Pipettes and tips
Sample Preparation
-
Thaw frozen serum samples to room temperature.
-
To a 50 µL aliquot of serum, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.[6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 150 mm × 4.6 mm, 5 µm[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 70% B[6] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | MLB: m/z 741.2 → 519.1; IS: m/z 431.1 → 311.1[6] |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 20 psi |
Method Validation Data
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Linearity
The calibration curve for MLB in serum was linear over the concentration range of 16-4096 µg/L.[7]
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| MLB | 16 - 4096 | > 0.999[7] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 50 | < 10[7] | < 10[7] | 90 - 113[7] |
| Medium | 500 | < 10[7] | < 10[7] | 90 - 113[7] |
| High | 2000 | < 10[7] | < 10[7] | 90 - 113[7] |
Recovery
The extraction recovery of MLB from serum was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Concentration (ng/mL) | Recovery (%) |
| MLB | 10 | 94.8 ± 3.7[8] |
| MLB | 50 | 90.4 ± 6.0[8] |
| MLB | 500 | 88.9 ± 3.3[8] |
Conclusion
This application note provides a validated LC-MS/MS method for the reliable quantification of this compound in serum. The method is sensitive, specific, and accurate, making it a valuable tool for preclinical and clinical research involving MLB. The detailed protocol and performance data demonstrate the suitability of this method for pharmacokinetic and other drug development studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. Liquid chromatography-tandem mass spectrometry for the determination of lithospermic acid B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Lithospermate B in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Magnesium lithospermate B (MLB) in various rat experimental models. The information is compiled from multiple studies to guide researchers in designing and executing their own experiments.
Summary of Quantitative Data
The following tables summarize the dosages and administration routes of MLB in rats across different research applications.
Table 1: Oral Administration of this compound in Rats
| Dosage | Rat Strain | Duration | Experimental Model | Key Findings | Reference |
| 5 mg/kg/day | Sprague-Dawley | 24 days | Sodium-induced hypertension and renal failure | Significantly decreased blood pressure and increased urinary electrolyte excretion. | [1] |
| 10 mg/kg/day | Sprague-Dawley | 24 days | Sodium-induced hypertension and renal failure | Significantly decreased blood pressure and increased urinary electrolyte excretion. | [1] |
| 10 mg/kg/day | Not Specified | Not Specified | Metabolic Syndrome (High-Fat Diet) | Improved metabolic changes. | [2] |
| 2 mg/kg/day | Sprague-Dawley | 16 days | Aging | Reduced protein expression of Nox4, p22phox, phospho-p38, NF-κB p65, COX-2, and iNOS. | [3] |
| 8 mg/kg/day | Sprague-Dawley | 16 days | Aging | Reduced protein expression of Nox4, p22phox, phospho-p38, NF-κB p65, COX-2, and iNOS. | [3] |
| 40 mg/kg/day | Sprague-Dawley | 12 weeks | Thioacetamide-induced hepatic fibrosis | Attenuated liver fibrosis and activation of hepatic stellate cells. | [4] |
| 100 mg/kg | Wistar | Single dose | Pharmacokinetic study | Extremely low bioavailability (0.0002). | [5] |
Table 2: Intravenous Administration of this compound in Rats
| Dosage | Rat Strain | Duration | Experimental Model | Key Findings | Reference |
| 4 mg/kg | Wistar | Single dose | Pharmacokinetic study | Rapid biliary excretion, mostly as methylated metabolites. | [6] |
| 20 mg/kg | Wistar | Single dose | Pharmacokinetic study | Non-linear pharmacokinetics observed between 4 and 20 mg/kg doses. | [5] |
| 10 mg/kg | Sprague-Dawley | Single dose | Renal microcirculation | Significantly increased renal cortical microperfusion. | [7] |
| 30 mg/kg | Sprague-Dawley | Single dose | Renal microcirculation | Significantly increased renal cortical microperfusion. | [7] |
| 60 mg/kg | Sprague-Dawley | Single dose | Renal microcirculation | Significantly increased renal cortical microperfusion. | [7] |
| 15 mg/kg | Sprague-Dawley | Single dose | Myocardial ischemia/reperfusion | No significant reduction in infarct size. | [8] |
| 30 mg/kg | Sprague-Dawley | Single dose | Myocardial ischemia/reperfusion | No significant reduction in infarct size. | [8] |
| 60 mg/kg | Sprague-Dawley | Single dose | Myocardial ischemia/reperfusion | Significantly reduced myocardial infarct size. | [8] |
Table 3: Subcutaneous and Intraperitoneal Administration of this compound in Rats
| Administration Route | Dosage | Rat Strain | Duration | Experimental Model | Key Findings | Reference |
| Subcutaneous | 0.5 µg/g | Not Specified | 6 weeks | Parkinson's Disease Model | Promoted neurogenesis and improved memory. | [3] |
| Subcutaneous | 50 mg/kg | Not Specified | Single dose | Microcirculation study | Increased total nitrite levels in serum and activated eNOS in mesenteric vessels. | [9] |
| Intraperitoneal | 40 mg/kg | Sprague-Dawley | Not Specified | Myocardial ischemia/reperfusion | Anesthesia for surgical procedure. | [8] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Sodium-Induced Hypertensive Rats
Objective: To assess the effect of orally administered MLB on blood pressure and renal function in a rat model of hypertension and renal failure.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Initial Body Weight: Not specified
Materials:
-
This compound (MLB)
-
4% NaCl and 0.75% adenine diet to induce hypertension and renal failure
-
Metabolic cages for 24-hour urine collection
-
Blood pressure measurement device for conscious rats
Procedure:
-
Induce hypertension and renal failure by feeding rats a diet containing 4% NaCl and 0.75% adenine.
-
Divide rats into a control group and MLB-treated groups.
-
Administer MLB orally at doses of 5 or 10 mg/kg body weight/day. The dose can be adjusted by regulating its concentration in the drinking water based on daily water consumption.
-
The control group receives a corresponding amount of water.
-
Perform individual 24-hour urine collection on days 12 and 24.
-
Measure blood pressure in conscious rats following the urine collection period.
-
Monitor body weight throughout the experiment.
-
Analyze urine for sodium, potassium, prostaglandin E2 (PGE2), and kallikrein levels.
Data Analysis:
-
Compare changes in blood pressure, body weight, and urinary excretion of electrolytes and biomarkers between control and MLB-treated groups.
-
Use Student's t-test for statistical analysis, with p < 0.05 considered significant.[1]
Protocol 2: Pharmacokinetic Analysis of Intravenously and Orally Administered MLB
Objective: To determine the bioavailability and metabolic fate of MLB in rats following intravenous and oral administration.
Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Male
Materials:
-
This compound (MLB) for injection and oral gavage
-
High-Performance Liquid Chromatography (HPLC) system for analysis of MLB and its metabolites
-
S-adenosyl-l-methionine for in vitro metabolism studies
Procedure:
-
Intravenous Administration: Administer MLB at a dose of 4 mg/kg via intravenous injection.[6]
-
Oral Administration: Administer MLB at a dose of 100 mg/kg via oral gavage.[6]
-
Collect bile samples over a 30-hour period.
-
Analyze bile samples using HPLC to identify and quantify MLB and its metabolites.
-
In vitro Metabolism: Incubate MLB and its isolated metabolites in rat hepatic cytosol in the presence of S-adenosyl-l-methionine to investigate the metabolic pathway.
Data Analysis:
-
Calculate the total biliary recovery of MLB and its metabolites.
-
Determine the pharmacokinetic parameters such as AUC (Area Under the Curve), CLtot (total body clearance), and Vss (distribution volume at steady state).[5]
-
Characterize the metabolic pathway of MLB.
Protocol 3: Investigation of MLB Effects on Myocardial Ischemia/Reperfusion Injury
Objective: To evaluate the protective effects of MLB on myocardial injury following ischemia and reperfusion in rats.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Body Weight: 250 ± 20 g[8]
Materials:
-
This compound (MLB)
-
Pentobarbital sodium for anesthesia (40 mg/kg, i.p.)[8]
-
Rodent ventilator
-
Electrocardiograph
-
Evans blue and triphenyltetrazolium chloride (TTC) for infarct size measurement
-
ELISA kits for creatine kinase-MB (CK-MB), cardiac troponin I (cTnI), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[8]
Procedure:
-
Anesthetize rats with pentobarbital sodium.
-
Intubate and artificially ventilate the rats.
-
Perform a thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending coronary artery for 30 minutes.
-
Remove the ligature to allow for 3 hours of reperfusion.
-
Administer MLB intravenously at doses of 15, 30, and 60 mg/kg. A sham group will undergo the surgical procedure without ligation. A model group will undergo the procedure without MLB treatment.[8]
-
At the end of reperfusion, collect blood samples to measure serum levels of cardiac biomarkers and inflammatory cytokines.
-
Harvest the hearts to determine the infarct size using Evans blue and TTC staining and to assess myeloperoxidase (MPO) activity.
Data Analysis:
-
Compare the infarct size, serum biomarker levels, and cytokine concentrations between the sham, model, and MLB-treated groups.
-
Analyze histopathological changes in the heart tissue.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of MLB's antihypertensive effect.
Caption: Experimental workflow for MLB pharmacokinetic studies in rats.
References
- 1. karger.com [karger.com]
- 2. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extremely low bioavailability of this compound, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates renal cortical microperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound ameliorates microcirculation perfusion in rats by promoting vascular NO production via activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium Lithospermate B (MLB) Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Magnesium lithospermate B (MLB) solutions in experimental settings. MLB, a major water-soluble and biologically active compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular, renal, and neurodegenerative diseases.[1][2][3][4] This document outlines its chemical properties, solubility, and established protocols for in vitro and in vivo studies, along with key signaling pathways influenced by MLB.
Chemical and Physical Properties
This compound is the magnesium salt of lithospermic acid B.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C36H28MgO16 |
| Molecular Weight | 740.9 g/mol [5] |
| CAS Number | 122021-74-3[6] |
| Appearance | Yellow solid[6] |
| Source | Roots of Salvia miltiorrhiza Bge[1][7] |
Solubility and Stock Solution Preparation
Proper dissolution of MLB is critical for accurate and reproducible experimental results. Sonication is recommended to aid dissolution.[6] Stock solutions should be aliquoted and stored appropriately to prevent degradation from repeated freeze-thaw cycles.[8]
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | 100 mg/mL (134.97 mM)[6] | -80°C for up to 2 years; -20°C for up to 1 year[8] |
| Water | 19.23 mg/mL (25.95 mM)[6] | |
| In Vivo Formulation | 4 mg/mL (5.4 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[6] | |
| Methanol, Ethanol, Pyridine | Soluble[7] |
Protocol for Preparing a 100 mM DMSO Stock Solution:
-
Weigh out 7.41 mg of this compound powder.
-
Add 100 µL of high-purity DMSO.
-
Vortex and sonicate the solution until the MLB is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Treatment of Cardiomyocytes for Oxidative Stress Studies
This protocol is based on studies investigating the protective effects of MLB against glucose-induced intracellular oxidative damage.[8]
Materials:
-
Cardiomyocyte cell line (e.g., H9C2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (MLB) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for inducing oxidative stress (e.g., high glucose)
-
Assay kits for measuring LDH activity, SOD activity, ROS levels, and MDA levels.
Procedure:
-
Seed H9C2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare working solutions of MLB by diluting the 100 mM stock solution in culture medium to final concentrations of 20, 40, and 60 µg/mL.
-
Remove the culture medium from the cells and replace it with the MLB-containing medium.
-
Incubate the cells for 24 hours.
-
Induce oxidative stress according to the specific experimental design (e.g., by adding high glucose).
-
After the incubation period, collect the culture supernatant and lyse the cells.
-
Measure LDH activity in the supernatant and SOD activity, intracellular ROS, and MDA levels in the cell lysate using appropriate assay kits.
Protocol 2: In Vivo Administration for Studies on Renal Inflammation
This protocol is adapted from studies investigating the effects of MLB on aging-induced renal inflammation.[8]
Materials:
-
Sprague-Dawley rats
-
This compound (MLB)
-
Vehicle for oral gavage (e.g., water or saline)
-
Animal handling and gavage equipment
Procedure:
-
Acclimate the rats for at least one week before the start of the experiment.
-
Prepare the MLB solution for oral administration at concentrations of 2, 4, and 8 mg/kg body weight.
-
Administer the MLB solution or vehicle to the rats by oral gavage once daily for 16 days.
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, sacrifice the animals and collect kidney tissues for further analysis (e.g., Western blot for markers of oxidative stress and inflammation).
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its modulation of various signaling pathways.
Inhibition of Inflammatory Pathways
MLB has been shown to suppress the activation of NF-κB, a key regulator of pro-inflammatory cytokine expression.[1] This anti-inflammatory effect is crucial in conditions like atherosclerosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver [mdpi.com]
- 5. Buy this compound [smolecule.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | CAS:122021-74-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Neuroinflammation with Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB) is a bioactive, water-soluble compound derived from Radix Salviae miltiorrhizae.[1] It has demonstrated significant potential in the modulation of neuroinflammatory processes, primarily by targeting key signaling pathways involved in the inflammatory cascade. These application notes provide a comprehensive overview of the use of MLB as a tool to study and potentially ameliorate neuroinflammation. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate research and development in this area.
The primary mechanism of action for MLB in the context of neuroinflammation is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, MLB effectively reduces the production of key inflammatory mediators. Additionally, MLB has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and also plays a role in mitigating inflammation.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various markers of inflammation in both in vitro and in vivo models.
Table 1: In Vitro Effects of this compound on Neuroinflammation Markers
| Cell Line | Inflammatory Stimulus | MLB Concentration | Measured Parameter | Observed Effect | Reference |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | Nitric Oxide (NO) Production | Attenuated | [1] |
| BV2 Microglial Cells | LPS | Not Specified | TNF-α, IL-1α, IL-1β, IL-6 Production | Attenuated | [1] |
| HMEC-1 Cells | LPS (1 µg/mL) | 10-100 µM | ICAM1, VCAM1, TNF-α mRNA levels | Concentration-dependent inhibition | [3][4] |
| HMEC-1 Cells | LPS (1 µg/mL) | 10-100 µM | IκBα degradation & p65 phosphorylation | Concentration-dependent inhibition | [3] |
| FVB Mouse Hippocampal Neurons | Amyloid β (1-42) | 50 µg/ml | NF-κB luciferase reporter activity | Suppressed | [2] |
| FVB Mouse Hippocampal Neurons | Amyloid β (1-42) | 50 µg/ml | Phosphorylated IκBα and IKKα | Decreased expression | [2] |
| FVB Mouse Hippocampal Neurons | Amyloid β (1-42) | 50 µg/ml | Nuclear translocation of p65 | Reduced | [2] |
Table 2: In Vivo Effects of this compound on Neuroinflammation Markers
| Animal Model | Inflammatory Stimulus | MLB Dosage | Measured Parameter | Observed Effect | Reference |
| Adult Mice | Lipopolysaccharide (LPS) injection | Not Specified | Microglial activation in hippocampus | Ameliorated | [1] |
| Sprague-Dawley Rats | LPS (10 mg/kg, ip) | 25-100 mg/kg, ip | Leukocyte adhesion in mesenteric venules | Attenuated | [3][4] |
| Sprague-Dawley Rats | LPS | 200 mg/kg, sc | Serum RANKL and TNF-α levels | Significantly abolished the increase | [5] |
| C57BL/6J Mice | High-Fat Diet | Not Specified | Serum IL-6 and TNF-α levels | Significantly decreased | [6] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV2 microglial cells using Lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MLB)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (NO) quantification (e.g., Griess Reagent)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
MLB Pre-treatment: Pre-treat the cells with varying concentrations of MLB (e.g., 10, 50, 100 µM) for 12 hours.[3]
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production, shorter time points for signaling pathway analysis).
-
Nitric Oxide Assay: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Analysis (ELISA): Collect the cell culture supernatant and quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Western Blot Analysis of NF-κB Pathway:
-
Lyse the cells with an appropriate lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated p65, total p65, phosphorylated IκBα, and total IκBα.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice using LPS and subsequent treatment with MLB.
Materials:
-
Adult C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MLB)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (e.g., PBS and 4% paraformaldehyde)
-
Equipment for tissue homogenization and analysis (ELISA, Western blot, immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups: Control (saline), LPS only, and LPS + MLB (at various doses, e.g., 25, 50, 100 mg/kg).
-
MLB Administration: Administer MLB via an appropriate route (e.g., intraperitoneal injection) at the chosen doses.
-
LPS Injection: After a specified pre-treatment time with MLB, induce systemic inflammation by injecting LPS (e.g., 10 mg/kg, i.p.).[4]
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the animals.
-
Collect blood for serum cytokine analysis.
-
Perfuse the animals with PBS followed by 4% paraformaldehyde for immunohistochemical analysis.
-
Alternatively, for biochemical analysis, perfuse with cold PBS and harvest the brain.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.
-
Immunohistochemistry for Microglial Activation:
-
Process the fixed brains for cryosectioning or paraffin embedding.
-
Perform immunohistochemistry on brain sections using an antibody against a microglial marker such as Iba1.
-
Analyze the morphology and density of microglia in specific brain regions like the hippocampus.
-
-
Western Blot Analysis: Prepare protein lysates from brain tissue to analyze the expression and phosphorylation of proteins in the NF-κB and other relevant signaling pathways as described in the in vitro protocol.
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz to visualize the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: MLB inhibits the LPS-induced NF-κB signaling pathway.
Caption: MLB activates the Nrf2 pathway, leading to antioxidant and anti-inflammatory effects.
Caption: General experimental workflow for studying MLB in neuroinflammation.
References
- 1. This compound Suppresses Lipopolysaccharide-Induced Neuroinflammation in BV2 Microglial Cells and Attenuates Neurodegeneration in Lipopolysaccharide-Injected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects against Lipopolysaccharide-Induced Bone Loss by Inhibiting RANKL/RANK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Magnesium Lithospermate B in Myocardial Repair Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium lithospermate B (MLB), a polyphenolic acid derivative isolated from Radix Salviae miltiorrhizae (Danshen), has emerged as a promising therapeutic agent in the field of cardiovascular research.[1] Extensive studies have demonstrated its significant cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion (I/R) injury and myocardial infarction.[2][3] MLB exerts its beneficial effects through a multifaceted mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[4][5] These application notes provide a comprehensive overview of the use of MLB in myocardial repair research, including detailed experimental protocols and a summary of key quantitative data.
Mechanisms of Action
MLB's therapeutic potential in myocardial repair stems from its ability to modulate several critical signaling pathways involved in cell survival and inflammation. Key mechanisms include:
-
Inhibition of Apoptosis: MLB has been shown to protect cardiomyocytes from ischemic injury by inhibiting apoptosis. One of the primary mechanisms is the specific inhibition of the TGFβ-activated protein kinase 1-binding protein 1 (TAB1)-p38 apoptosis signaling pathway.[2][6] MLB disrupts the interaction between TAB1 and p38, thereby preventing the downstream apoptotic cascade.[2] Furthermore, MLB promotes cardiomyocyte survival through the activation of the Akt signaling pathway, leading to the modulation of Bcl-2 and Bax protein expression.[1]
-
Anti-inflammatory Effects: MLB exhibits potent anti-inflammatory properties by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to exacerbate myocardial injury.[7]
-
Antioxidant Properties: The cardioprotective effects of MLB are also attributed to its antioxidant capabilities. It has been shown to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of oxidative stress.[3]
-
Enhancement of Stem Cell Therapy: Recent research has indicated that MLB can enhance the therapeutic potential of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for myocardial repair. It achieves this by improving endothelial cell function via the NF-κB/ICAM1 pathway and inhibiting hiPSC-CM apoptosis through the DUSP2/STAT3 pathway.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo and in vitro studies on the effects of this compound in myocardial repair.
Table 1: In Vivo Efficacy of MLB in a Rat Model of Myocardial Infarction
| Parameter | Control Group (MI/R + Vehicle) | MLB-Treated Group | Reference |
| Infarct Size (% of Risk Zone) | 46.5 ± 9.93% | 24.0 ± 5.18% (60 mg/kg) | [8] |
| Infarct Size Reduction | - | 23.6% (10 mg/kg) | [2][6] |
| ST-Segment Elevation (mV) | Significantly elevated | 0.23 mV (reduction) | [6] |
| Serum cTnI (ng/mL) | Elevated | 5.64 ng/mL (reduction) | [6] |
| Serum CK-MB (ng/mL) | Elevated | 49.57 ng/mL (reduction) | [6] |
| Serum LDH | 2.1-fold increase vs. sham | Increase inhibited | [6] |
| Myocardial MPO Activity (U/mg) | Elevated | 1.82 U/mg (reduction) | [6] |
| Serum TNF-α (pg/mL) | Elevated | 97.36 pg/mL (reduction) | [6] |
| Serum IL-1β (pg/mL) | Elevated | 93.35 pg/mL (reduction) | [6] |
| Serum IL-6 (pg/mL) | Elevated | 96.84 pg/mL (reduction) | [6] |
Table 2: In Vitro Efficacy of MLB in H9c2 Cardiomyocytes under Simulated Ischemia
| Parameter | Control Group (Simulated Ischemia) | MLB-Treated Group | Reference |
| Apoptotic Cells (TUNEL Assay) | ~35% | 22% (10 µM), 12% (30 µM) | [4] |
| Cell Viability | Decreased | Markedly increased | [1] |
| Sub-G1 Population (Apoptosis) | Increased | Significantly reduced (10 and 30 µM) | [2] |
| p38 Phosphorylation | Increased | Abolished (30 µM) | [2] |
| Akt Phosphorylation | Decreased | Significantly increased | [1] |
Experimental Protocols
In Vivo Model of Myocardial Infarction in Rats
This protocol describes the induction of myocardial infarction in rats by ligation of the left anterior descending (LAD) coronary artery, a widely used model to study myocardial ischemia/reperfusion injury.[4][5]
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
This compound (MLB)
-
Anesthetic (e.g., 3% pentobarbital sodium, 40 mg/kg, i.p.)
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, retractors)
-
7-0 silk suture
-
Electrocardiograph
-
Evans Blue dye
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position. Intubate and connect to a rodent ventilator. Monitor the electrocardiogram (ECG).
-
Surgical Procedure: Perform a left thoracotomy at the 5th intercostal space to expose the heart.
-
LAD Ligation: Pass a 7-0 silk suture underneath the left anterior descending coronary artery, approximately 2-3 mm from its origin.
-
Ischemia and Reperfusion: Induce myocardial ischemia by tightening the suture for 30 minutes. Reperfusion is initiated by releasing the suture and is allowed for 3 hours.[5]
-
MLB Administration: Administer MLB (e.g., 15, 30, or 60 mg/kg) intraperitoneally before the LAD ligation.[5] A vehicle control group should receive saline.
-
Infarct Size Measurement:
-
At the end of reperfusion, re-ligate the LAD and inject Evans Blue dye intravenously to delineate the area at risk (non-blue) from the non-ischemic area (blue).
-
Excise the heart and slice it into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted area pale white.
-
Quantify the infarct size (white area) as a percentage of the area at risk (red and white area).
-
In Vitro Model of Simulated Ischemia in H9c2 Cardiomyocytes
This protocol details the induction of simulated ischemia in the H9c2 cardiac myoblast cell line, a common in vitro model to study the cellular mechanisms of ischemic injury.[2][4]
Materials:
-
H9c2 cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Ischemic buffer (e.g., glucose-free DMEM)
-
Hypoxia chamber (flushed with 95% N₂ and 5% CO₂)
-
This compound (MLB)
-
Reagents for cell viability assay (e.g., MTS)
-
Reagents for apoptosis detection (e.g., TUNEL assay kit)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
MLB Pre-treatment: Pre-treat the cells with various concentrations of MLB (e.g., 3-30 µM) for 30 minutes before inducing ischemia.[2][4]
-
Simulated Ischemia:
-
Simulated Reperfusion (Optional): After the ischemic period, replace the ischemic buffer with normal culture medium and return the cells to normoxic conditions for a specified duration (e.g., 24 hours).[1]
-
Assessment of Cell Viability and Apoptosis:
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated p38, Akt, NF-κB) and a loading control (e.g., actin).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by MLB in myocardial repair.
Caption: Experimental workflow for the in vivo rat MI model.
References
- 1. This compound improves myocardial function and prevents simulated ischemia/reperfusion injury-induced H9c2 cardiomyocytes apoptosis through Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling [frontiersin.org]
- 3. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1-p38 Apoptosis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cisplatin-Induced Kidney Injury with Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Magnesium lithospermate B (MLB), a major water-soluble active component of Salvia miltiorrhiza Bunge, in the investigation of cisplatin-induced nephrotoxicity.[1][2][3][4] MLB has demonstrated significant promise in mitigating the renal damage associated with cisplatin, a widely used chemotherapeutic agent.[1][2][3][4] The primary mechanism of MLB's protective action involves the alleviation of mitochondrial dysfunction, thereby inhibiting apoptosis in renal tubular epithelial cells.[1][2][3][4]
Key Protective Effects of this compound:
-
Reduces Oxidative Stress: MLB treatment has been shown to inhibit the production of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the depletion of superoxide dismutase (SOD), a key antioxidant enzyme.[1][2][4]
-
Inhibits Apoptosis: MLB effectively regulates the Bax/Bcl2 protein ratio and reduces the cleavage of caspase-3, key events in the apoptotic cascade.[1][2][4]
-
Preserves Mitochondrial Integrity: The compound helps in maintaining mitochondrial membrane potential, reducing the generation of mitochondrial reactive oxygen species (mtROS), and ameliorating morphological abnormalities of mitochondria by downregulating Dynamin-related protein 1 (Drp1) expression.[1][2][3][4]
-
Improves Renal Function: In vivo studies have shown that MLB administration leads to a significant reduction in serum creatinine levels and ameliorates pathological renal injury.[1][2][4]
Data Presentation
In Vivo Experimental Data: Murine Model of Cisplatin-Induced Acute Kidney Injury (AKI)
| Parameter | Control Group | Cisplatin Group | MLB + Cisplatin Group | Key Findings | Reference |
| MLB Dosage | N/A | N/A | 50 mg/kg (intraperitoneally for 3 days prior to cisplatin) | MLB pretreatment at this dosage showed significant renal protection. | [1] |
| Serum Creatinine | Baseline | Significantly Increased | Significantly Reduced vs. Cisplatin Group | MLB attenuates cisplatin-induced decline in renal function. | [1][2][4] |
| Malondialdehyde (MDA) | Baseline | Increased | Inhibited Production | MLB mitigates oxidative stress in renal tissue. | [1][2][4] |
| Superoxide Dismutase (SOD) | Baseline | Depleted | Reduced Depletion | MLB preserves endogenous antioxidant defenses. | [1][2][4] |
| Bax/Bcl2 Ratio | Baseline | Increased | Reduced | MLB inhibits the pro-apoptotic signaling pathway. | [1][2][4] |
| Cleaved Caspase-3 | Baseline | Increased | Reduced | MLB decreases the executioner phase of apoptosis. | [1][2][4] |
| Drp1 Expression | Baseline | Upregulated | Downregulated | MLB helps in maintaining normal mitochondrial morphology. | [1][2][3][4] |
In Vitro Experimental Data: Cultured Renal Epithelial Cells
| Cell Line | Cisplatin Treatment | MLB Treatment | Measured Outcomes | Key Findings | Reference |
| LLC-PK1 Cells | Induces cytotoxicity | Dose-dependent suppression of cytotoxicity | Lactate dehydrogenase (LDH) and malondialdehyde (MDA) leakage | MLB directly protects renal epithelial cells from cisplatin-induced damage. | [5] |
| Mouse Renal Tubular Epithelial Cells (mTECs) | Induces apoptosis and mitochondrial dysfunction | Improved cell viability and reduced apoptosis | Cell viability, apoptosis percentage, mitochondrial ROS, mitochondrial membrane potential | MLB protects against cisplatin-induced apoptosis by improving mitochondrial function. | [1][2][4] |
Experimental Protocols
In Vivo Murine Model of Cisplatin-Induced AKI
This protocol outlines the establishment of a mouse model to study the protective effects of MLB against cisplatin-induced acute kidney injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (MLB)
-
Cisplatin
-
Sterile saline
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control Group: Receives saline injections.
-
MLB Group: Receives MLB injections only.
-
Cisplatin Group: Receives saline pretreatment followed by cisplatin injection.
-
MLB + Cisplatin Group: Receives MLB pretreatment followed by cisplatin injection.
-
-
MLB Administration: Administer MLB (50 mg/kg) or saline intraperitoneally once daily for three consecutive days.[1]
-
Cisplatin Induction of AKI: On the fourth day, induce acute kidney injury by a single intraperitoneal injection of cisplatin (dose to be optimized based on preliminary studies, typically 20 mg/kg).
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Sample Collection: At 72 hours post-cisplatin injection, euthanize the mice and collect blood and kidney tissues.
-
Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess renal function.
-
Histopathological Analysis: Fix one kidney in 10% formalin for paraffin embedding and subsequent hematoxylin and eosin (H&E) and Periodic acid-Schiff (PAS) staining to evaluate tubular injury.
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for subsequent analysis of MDA, SOD, protein expression (Western blot for Bax, Bcl2, cleaved caspase-3, Drp1), and gene expression (qRT-PCR for kidney injury markers like KIM-1 and NGAL).
In Vitro Model of Cisplatin-Induced Injury in Renal Epithelial Cells
This protocol describes the methodology for investigating the direct protective effects of MLB on renal tubular epithelial cells exposed to cisplatin.
Materials:
-
Mouse renal tubular epithelial cells (mTECs) or LLC-PK1 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (MLB)
-
Cisplatin
-
Reagents for cell viability assays (e.g., MTT or CCK-8)
-
Reagents for apoptosis assays (e.g., Annexin V-FITC/PI staining)
-
Mitochondrial function probes (e.g., MitoSOX for mtROS, JC-1 or TMRE for membrane potential)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture mTECs or LLC-PK1 cells in a humidified incubator at 37°C and 5% CO2.
-
Experimental Plating: Seed the cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction and flow cytometry) and allow them to adhere overnight.
-
MLB Pretreatment: Pre-treat the cells with varying concentrations of MLB for a specified duration (e.g., 2 hours) before cisplatin exposure.
-
Cisplatin Treatment: Expose the cells to cisplatin at a pre-determined cytotoxic concentration for a specific time (e.g., 24 hours).
-
Cell Viability Assay: Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Apoptosis Assay: Quantify the percentage of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Mitochondrial Function Assessment:
-
Mitochondrial ROS: Measure mitochondrial superoxide production using MitoSOX Red staining and flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential: Evaluate changes in mitochondrial membrane potential using JC-1 or TMRE staining and assess by flow cytometry or fluorescence microscopy.
-
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key proteins such as Bax, Bcl2, cleaved caspase-3, and Drp1.
Mandatory Visualizations
Signaling Pathway of MLB in Protecting Against Cisplatin-Induced Apoptosis
Caption: MLB's protective mechanism against cisplatin-induced apoptosis.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of MLB's reno-protective effects.
Logical Relationship of MLB's Multi-faceted Protection
Caption: Interconnected protective mechanisms of this compound.
References
- 1. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cisplatin-induced injury in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Magnesium lithospermate B for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Magnesium lithospermate B (MLB) for assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLB)?
A1: this compound is the magnesium salt of lithospermic acid B, a major water-soluble bioactive component extracted from the traditional Chinese herb Salvia miltiorrhiza (Danshen).[1][2] It is a polyphenolic compound with various reported pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][3]
Q2: What are the general solubility properties of MLB?
A2: MLB is a hydrophilic compound.[4] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and to a lesser extent in water.[1][5] Sonication is often recommended to aid dissolution in both DMSO and water.[1]
Q3: What are the recommended solvents for preparing MLB stock solutions?
A3: DMSO is the most commonly recommended solvent for preparing concentrated stock solutions of MLB.[1][6] For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween 80, and saline.[1][6]
Q4: What are the typical concentrations of MLB used in cell-based assays?
A4: The effective concentration of MLB in cell-based assays can vary depending on the cell type and the specific endpoint being measured. Reported concentrations range from the nanomolar to the micromolar level, commonly between 10 µM and 100 µM.[4][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q5: How should I store MLB powder and stock solutions?
A5: MLB powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is advisable to use freshly prepared solutions whenever possible.[6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using MLB solutions in experimental assays.
| Issue | Potential Cause | Troubleshooting Steps |
| MLB powder is difficult to dissolve. | Insufficient solvent volume or agitation. | - Increase the solvent volume.- Use sonication to aid dissolution.[1]- Gentle warming may also help, but be cautious of potential degradation. |
| Precipitation occurs after diluting DMSO stock solution into aqueous buffer or cell culture media. | - The final concentration of MLB exceeds its aqueous solubility.- The percentage of DMSO in the final solution is too low to maintain solubility.- Incompatibility with buffer components.[9][10] | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.5%).- Prepare intermediate dilutions in a solvent compatible with both DMSO and the aqueous buffer.- Test the solubility of MLB in different buffers to identify a more suitable one.- Consider using a solubilizing agent like PEG300 or Tween 80 in the final dilution.[1][6] |
| Variability in experimental results. | - Incomplete dissolution of MLB.- Degradation of MLB in solution.- Precipitation of MLB during the assay. | - Visually inspect the solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them properly.- Before starting an experiment, pre-warm the stock solution to room temperature and vortex gently.- During long incubation periods, monitor for any signs of precipitation in the assay wells. |
| Low bioactivity observed. | - Incorrect concentration due to incomplete dissolution.- Degradation of the compound. | - Verify the concentration of your stock solution using a spectrophotometer if possible.- Use freshly prepared solutions for each experiment.- Ensure proper storage of both the powder and stock solutions.[1][6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations |
| DMSO | 50 - 100 mg/mL[1][6] | Sonication is recommended to aid dissolution. Use freshly opened DMSO as it is hygroscopic.[6] |
| Water | ~19.23 mg/mL[1] | Sonication is recommended.[1] |
Table 2: In Vivo Formulation Example
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| This formulation can achieve an MLB concentration of at least 2.5 mg/mL.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MLB Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Allow the MLB powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of MLB powder in a sterile microcentrifuge tube. The molecular weight of MLB is approximately 740.9 g/mol .
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM MLB stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM MLB stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the working solutions immediately after preparation.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing and using MLB in cell-based assays.
Caption: MLB inhibits the NF-κB signaling pathway.[2][4][11]
Caption: MLB promotes vasodilation via the sGC/cGMP/PKG pathway.
Caption: MLB inhibits the Jak2/Stat3 signaling pathway.[3][12]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Protective Effect of this compound on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 122021-74-3 CAS MSDS (magnessium lithospermate B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound extracted from Salvia miltiorrhiza elevats intracellular Ca2+ level in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of Magnesium lithospermate B in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Magnesium Lithospermate B (MLB) in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: While specific quantitative stability data for this compound (MLB) is limited in publicly available literature, the stability of its active moiety, Lithospermic Acid B (LAB), has been studied. LAB in aqueous solutions follows pseudo-first-order degradation kinetics.[1] Its stability is pH-dependent, with maximum stability observed at pH 2.0.[1] The degradation of LAB primarily involves the cleavage of the ester bond and the opening of the benzofuran ring.[1] The magnesium salt form (MLB) is generally considered to be more stable than the free acid, particularly against hydrolysis.
Q2: How does temperature affect the stability of MLB?
A2: The degradation rate of Lithospermic Acid B, and by extension MLB, is temperature-dependent and follows the Arrhenius equation, meaning the rate of degradation increases with temperature.[1] For long-term storage, it is recommended to store MLB at low temperatures, such as 4°C or frozen, to minimize degradation.
Q3: In which common laboratory solvents is MLB soluble and what is its expected stability?
Q4: What are the likely degradation products of MLB?
A4: Based on studies of the parent compound, Lithospermic Acid B, the primary degradation pathways are hydrolysis of the ester bond and opening of the benzofuran ring.[1] Forced degradation studies on related compounds have identified several degradation products, including those resulting from decarboxylation.[2]
Q5: Are there any specific handling precautions I should take when working with MLB solutions?
A5: Yes. Due to the susceptibility of the ester bonds to hydrolysis, especially at neutral to alkaline pH, it is recommended to use acidic buffers (around pH 2.0-4.0) if aqueous solutions are to be stored for any length of time.[1] Protect solutions from light and high temperatures. For critical experiments, always use freshly prepared solutions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with MLB. | Degradation of MLB stock solution. | 1. Prepare fresh stock solutions of MLB for each experiment. 2. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C for no longer than a few weeks. Perform a qualification test on a thawed aliquot before use. 3. Ensure the solvent used is of high purity and free of contaminants that could accelerate degradation. |
| Loss of MLB potency over time in an aqueous buffer. | Hydrolysis of the ester linkages in the MLB molecule, which is accelerated at neutral or alkaline pH. | 1. If experimentally feasible, use a slightly acidic buffer (e.g., pH 4-5) to increase stability. 2. Prepare solutions immediately before use. 3. Store any temporary aqueous solutions on ice or at 4°C and use within a few hours. |
| Precipitation of MLB from solution. | Exceeding the solubility limit of MLB in the chosen solvent. Solvent evaporation. | 1. Consult solubility data and ensure the concentration is within the soluble range for the specific solvent and temperature. 2. If using a mixed solvent system, ensure the proportions are accurately maintained. 3. Store solutions in tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents. |
| Unexpected peaks in HPLC analysis of MLB. | Presence of degradation products. | 1. This indicates sample degradation. Review sample preparation and storage procedures. 2. Use a validated stability-indicating HPLC method to separate and identify potential degradants.[3] 3. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times relative to the parent MLB peak. |
Data Summary
The following tables summarize the expected stability of this compound based on the known properties of Lithospermic Acid B and general principles of drug stability. Note: This information is inferred and should be confirmed by experimental data for your specific conditions.
Table 1: Expected Stability of this compound in Different Solvents
| Solvent | Expected Stability | Recommendations |
| Water (pH 7.0) | Low to Moderate | Prepare fresh. Use within a few hours. Store at 2-8°C for short-term. |
| Acidic Buffer (pH 2.0-4.0) | High | Preferred aqueous medium for short-term storage. Store at 2-8°C. |
| Alkaline Buffer (pH > 8.0) | Very Low | Avoid. Rapid degradation is expected. |
| DMSO | Moderate to High | Prepare stock solutions and store at -20°C or -80°C in small aliquots. |
| Ethanol | Moderate | Can be used for extraction and short-term storage at low temperatures. |
| Methanol | Moderate | Similar to ethanol, suitable for analytical purposes and short-term storage. |
| Acetonitrile | Moderate | Commonly used in HPLC mobile phases; stable during analysis. |
Table 2: Expected Effect of Temperature on this compound Stability (in aqueous solution, pH 4.0)
| Temperature | Expected Degradation Rate | Storage Recommendation |
| -80°C | Very Low | Long-term storage (months to years) of solid MLB or frozen solutions. |
| -20°C | Low | Long-term storage (months) of solid MLB or frozen solutions. |
| 4°C | Low to Moderate | Short-term storage (days to a week) of solutions. |
| Room Temperature (~25°C) | Moderate to High | Avoid for storage of solutions. Suitable for immediate experimental use only. |
| >40°C | High to Very High | Avoid. Significant degradation is expected. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of MLB (e.g., ~280-330 nm).
-
Method Development and Validation:
-
Optimize the mobile phase gradient to achieve good separation between the MLB peak and any potential degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][4]
-
Specificity is confirmed by performing forced degradation studies.
-
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5]
-
Acid Hydrolysis: Incubate MLB solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before HPLC analysis.
-
Base Hydrolysis: Incubate MLB solution in 0.1 M NaOH at room temperature for a shorter period (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation. Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat MLB solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid MLB powder to dry heat (e.g., 80°C) for a specified period. Dissolve in an appropriate solvent for analysis.
-
Photodegradation: Expose MLB solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent MLB peak area.
Visualizations
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways modulated by this compound.
Caption: MLB's Neuroprotective Effect via NF-κB Pathway Inhibition.
References
Technical Support Center: Magnesium Lithospermate B (MLB) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Magnesium lithospermate B (MLB) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose for this compound (MLB) in a new in vivo model?
A1: The optimal starting dose for MLB depends on the administration route and the specific disease model. Based on published studies, a general guideline is as follows:
-
Oral Administration: Doses ranging from 2 mg/kg/day to 100 mg/kg/day have been used in rats and mice.[1][2][3] For studies on metabolic syndrome in rats, a dose of 10 mg/kg/day has shown efficacy.[2] In models of aging, doses of 2 and 8 mg/kg/day were effective in rats.[3][4] It is important to note that MLB has extremely low oral bioavailability, which may necessitate higher doses for this route.[5]
-
Intravenous Administration: In rats and dogs, intravenous doses have ranged from 3 mg/kg to 60 mg/kg.[6][7] Pharmacokinetic studies in beagle dogs used doses of 3, 6, and 12 mg/kg.[6] For investigating effects on renal microcirculation in rats, doses of 10, 30, and 60 mg/kg were used.[7]
-
Intraperitoneal Administration: A dose of 50 mg/kg has been used in mice for studies on pulmonary fibrosis and cisplatin-induced acute kidney injury.[8][9][10]
We recommend starting with a dose in the lower to mid-range of what has been reported for a similar administration route and disease model, followed by dose-response studies to determine the optimal concentration for your specific experimental conditions.
Q2: What is the best route of administration for MLB in vivo?
A2: The choice of administration route depends on the experimental goals and the target organ.
-
Intravenous (i.v.) injection provides immediate and complete bioavailability, making it suitable for acute studies and pharmacokinetic analyses.[5][6]
-
Oral gavage (p.o.) is a common and less invasive method for chronic studies. However, researchers must consider the very low oral bioavailability of MLB, which may lead to variability and require higher doses.[5] Studies have shown that a significant portion of the orally administered dose remains in the gastrointestinal tract.[5]
-
Intraperitoneal (i.p.) injection offers a route that can provide higher bioavailability than oral administration and is often used in rodent models for systemic drug delivery.[8][9][10]
Q3: I am observing high variability in my results with oral administration of MLB. What could be the cause and how can I troubleshoot this?
A3: High variability with oral MLB administration is a known challenge, primarily due to its extremely low bioavailability.[5] Here are some potential causes and troubleshooting steps:
-
Poor Absorption: MLB is poorly absorbed from the gastrointestinal tract.[5]
-
Troubleshooting: Consider alternative administration routes with higher bioavailability, such as intraperitoneal or intravenous injection, if your experimental design allows. If oral administration is necessary, ensure consistent dosing technique and consider formulation strategies to enhance absorption, although this would require significant developmental work.
-
-
First-Pass Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of active MLB reaching systemic circulation.[5]
-
Troubleshooting: Characterizing the metabolic profile of MLB in your specific model could provide insights. Measuring plasma concentrations of MLB and its metabolites can help correlate exposure with efficacy.
-
-
Gastrointestinal Tract Retention: A large percentage of the oral dose can be retained in the GI tract.[5]
-
Troubleshooting: Ensure the gavage technique is consistent to minimize variability in delivery to the stomach.
-
Q4: What are the known signaling pathways modulated by MLB that I should investigate in my study?
A4: MLB has been shown to modulate several key signaling pathways involved in fibrosis, inflammation, and cellular stress. Investigating these pathways can provide mechanistic insights into its therapeutic effects.
-
TGF-β/Smad Pathway: MLB can inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which is crucial in the pathogenesis of fibrosis. This is achieved by decreasing the expression of TGF-β receptor I (TGF-βRI).[8]
-
NF-κB Pathway: MLB has been shown to counteract the activation of the nuclear factor kappa B (NF-κB) pathway, which plays a significant role in inflammation and apoptosis.[11]
-
PPARβ/δ Agonism: MLB acts as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist, which can improve insulin sensitivity.[3][12]
-
Akt/GSK3β Pathway: It has been suggested that MLB can activate the Akt/GSK3β signaling pathway, which is involved in cell survival and mitochondrial function.
-
Mitochondrial Protection: MLB has been shown to protect against mitochondrial dysfunction by reducing the production of mitochondrial reactive oxygen species and maintaining mitochondrial integrity.[9][10]
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Disease/Study Area | Administration Route | Dosage Range | Duration | Reference(s) |
| Beagle Dogs | Pharmacokinetics | Intravenous | 3, 6, 12 mg/kg | Single dose | [6] |
| Rats | Hepatic Fibrosis | Oral | 40 mg/kg/day | 8 or 12 weeks | [1] |
| Rats | Pharmacokinetics | Intravenous | 4 mg/kg | Single dose | [5][13] |
| Rats | Pharmacokinetics | Oral | 100 mg/kg | Single dose | [5][13] |
| C57 Mice | Pulmonary Fibrosis | Intraperitoneal | 50 mg/kg | 7 days | [8] |
| Rats | Metabolic Syndrome | Oral | 10 mg/kg/day | 4 weeks | [2] |
| Rats (Aging) | Insulin Resistance | Oral | 2, 8 mg/kg/day | 20 days | [3][4] |
| Mice | Cisplatin-Induced AKI | Intraperitoneal | 50 mg/kg | 3 days prior to cisplatin | [9][10] |
| Rats | Renal Microcirculation | Intravenous | 10, 30, 60 mg/kg | Single dose | [7] |
| Rats | Renal Function | Oral | 5, 10 mg/kg/day | 12 or 24 days | [14] |
Detailed Experimental Protocols
Protocol 1: Induction of Hepatic Fibrosis in Rats and Treatment with MLB
This protocol is based on the methodology used to study the antifibrotic effects of MLB in a thioacetamide (TAA)-induced liver cirrhosis model in rats.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Administer thioacetamide (TAA) at a dose of 200 mg/kg via intraperitoneal injection twice a week for up to 12 weeks.
-
MLB Treatment:
-
Prepare a solution of MLB in an appropriate vehicle (e.g., water).
-
Administer MLB daily via oral gavage at a dose of 40 mg/kg.
-
Treatment groups can include a control group, a control + MLB group, a TAA-only group, and a TAA + MLB group.
-
-
Duration: The study can be conducted for 8 and 12-week periods to assess the effects at different stages of fibrosis.
-
Outcome Measures:
-
Serum Analysis: Measure serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) to assess liver injury.
-
Histological Analysis: Perfuse the liver and collect tissue samples for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate the extent of fibrosis and collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of hepatic stellate cell activation (e.g., α-smooth muscle actin).
-
Protocol 2: Evaluation of MLB in a Mouse Model of Pulmonary Fibrosis
This protocol is adapted from a study investigating the effects of MLB on bleomycin (BLM)-induced pulmonary fibrosis in mice.[8]
-
Animal Model: C57BL/6 mice.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (BLM) to induce lung injury and subsequent fibrosis.
-
-
MLB Treatment:
-
Dissolve MLB in a suitable vehicle (e.g., saline).
-
Administer MLB at a dose of 50 mg/kg via intraperitoneal injection for a specified duration (e.g., 7 days).
-
-
Experimental Groups: Include a control group, a BLM-only group, and a BLM + MLB treatment group.
-
Assessment of Pulmonary Fibrosis:
-
Histopathology: Collect lung tissues for histological analysis using Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess lung inflammation, alveolar structure disruption, and collagen deposition.
-
Hydroxyproline Assay: Measure the total collagen content in lung tissue homogenates using a hydroxyproline kit as a quantitative measure of fibrosis.
-
Western Blot Analysis: Analyze the protein expression of key fibrotic markers and signaling molecules in the TGF-β/Smad pathway (e.g., TGF-βRI, Smad2/3) in lung tissue lysates.
-
Visualizations
References
- 1. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Extremely low bioavailability of this compound, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates renal cortical microperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Augmentation of renal response by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Magnesium lithospermate B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Magnesium Lithospermate B (MLB).
Frequently Asked Questions (FAQs)
Q1: Is this compound (MLB) cytotoxic at high concentrations?
A1: High concentrations of MLB can induce cytotoxicity, but this effect is cell-type dependent and influenced by experimental conditions. For instance, MLB concentrations of 80 µmol/L and higher have been shown to reduce the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and human umbilical vein endothelial cells (HUVECs) under normal oxygen conditions.[1] In contrast, no significant cytotoxicity was observed in hepatic stellate cells (HSCs) at concentrations up to 100 µM for 48 hours.[2][3] Similarly, SH-SY5Y neuroblastoma cells showed only a partial reduction in viability at 100 µmol/L after 60 minutes of treatment.[4]
Q2: What are the typical signs of MLB-induced cytotoxicity?
A2: The primary indicator of cytotoxicity is a decrease in cell viability, which can be measured using assays like MTT or CCK-8.[1][2][5] Other signs may include changes in cell morphology, increased apoptosis (programmed cell death), and damage to the cell membrane, leading to the release of intracellular enzymes like lactate dehydrogenase (LDH).[6][7]
Q3: What is the underlying mechanism of MLB's cytotoxic effects at high concentrations?
A3: While MLB is known for its protective effects at lower concentrations through its antioxidative and anti-inflammatory properties, high concentrations can lead to off-target effects or overwhelm the cell's ability to maintain homeostasis.[8] The precise mechanisms of high-concentration cytotoxicity are not fully elucidated but may involve excessive modulation of signaling pathways that, at lower levels of engagement, are beneficial.
Q4: How can I mitigate the cytotoxic effects of high MLB concentrations in my experiments?
A4: To minimize cytotoxicity, it is crucial to perform a dose-response study to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions. Consider the duration of exposure, as longer incubation times may increase cytotoxicity.[2] If the experimental design requires high concentrations, consider co-treatment with cytoprotective agents, although this will add complexity to the interpretation of your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at a previously safe MLB concentration. | Cell culture contamination (e.g., mycoplasma). | Regularly test cell cultures for contamination. Use fresh, authenticated cell stocks. |
| Variations in cell passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Inaccurate MLB concentration due to improper dissolution or storage. | Ensure MLB is fully dissolved in the appropriate solvent and stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Standardize the cell seeding density across all wells and experiments. |
| Differences in incubation times. | Precisely control the duration of MLB treatment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical measurements, or ensure they are filled with media to maintain humidity. | |
| Discrepancy between viability assay results (e.g., MTT vs. LDH). | Different assays measure different aspects of cell health. | Use multiple, complementary cytotoxicity assays to get a comprehensive understanding of MLB's effect. For example, combine a metabolic assay (MTT, CCK-8) with a membrane integrity assay (LDH release).[9][10][11] |
Quantitative Data Summary
Table 1: Effect of High Concentrations of this compound on Cell Viability
| Cell Type | Concentration (µmol/L) | Incubation Time | Effect on Viability | Reference |
| hiPSC-CMs | ≥ 80 | 24 hours | Reduced | [1] |
| HUVECs | 120 | 24 hours | Significantly inhibited | [1] |
| Hepatic Stellate Cells | ≤ 100 | up to 48 hours | No discernible cytotoxicity | [2][3] |
| SH-SY5Y Neuroblastoma | 100 | > 60 minutes | Partial reduction | [4] |
Key Signaling Pathways Involved in MLB's Effects
High concentrations of MLB can impact several signaling pathways. Understanding these can help in designing experiments and interpreting results.
1. TAB1-p38 Apoptosis Pathway: MLB has been shown to inhibit the interaction between TAB1 and p38, thereby suppressing this apoptosis signaling pathway, particularly under ischemic conditions.[6][7][12]
Caption: MLB's inhibition of the TAB1-p38 apoptosis pathway.
2. Mitochondrial (Intrinsic) Apoptosis Pathway: MLB can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and inhibit the activation of caspase-3, a key executioner of apoptosis.[5][13]
References
- 1. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound extracted from Salvia miltiorrhiza elevats intracellular Ca2+ level in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1-p38 Apoptosis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling [frontiersin.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Navigating the Nuances of Magnesium Lithospermate B: A Technical Support Guide
Introduction: Magnesium lithospermate B (MLB), a major water-soluble active component of Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3][4][5] However, the breadth of its biological actions across various experimental models has led to perceived inconsistencies in research findings. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of MLB experimentation and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
A1: MLB exerts its effects through multiple signaling pathways. Key mechanisms include:
-
Antioxidant and Anti-inflammatory Effects: MLB activates the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[6][7] It also inhibits the NF-κB pathway, a central mediator of inflammation, by preventing the degradation of IκBα and subsequent nuclear translocation of p65.[6][8][9] This leads to a reduction in pro-inflammatory cytokines like ICAM1, VCAM1, and TNFα.[6]
-
Metabolic Regulation: MLB has been shown to be a PPARβ/δ agonist, which plays a role in improving insulin sensitivity and glucose metabolism.[1][2] It can modulate the Akt/FoxO1 signaling pathway, leading to reduced gluconeogenesis.[1]
-
Cardiovascular Protection: MLB can protect endothelial cells from dysfunction and has been shown to have vasodilatory effects.[6][7][10] It can also protect cardiomyocytes from ischemia/reperfusion injury.
-
Neuroprotection: MLB has demonstrated neuroprotective effects against amyloid-β-induced neurotoxicity, also mediated through the inhibition of the NF-κB pathway.[8]
Q2: Why am I observing different effects of MLB compared to published studies?
A2: Discrepancies in experimental outcomes can arise from several factors:
-
Purity and Source of MLB: The purity of the MLB compound is critical. Ensure you are using a highly purified form (e.g., >99%).[10] The method of extraction and isolation from Salvia miltiorrhiza can also influence the presence of other active components.[11][12]
-
Experimental Model: The effects of MLB are highly context-dependent. The choice of cell line (e.g., endothelial cells, neurons, hepatocytes) or animal model (e.g., diet-induced obese mice, rats with induced vasospasm) will dictate the observable outcomes.[1][6][11]
-
Dosage and Concentration: MLB's effects are dose-dependent. In vitro concentrations can range from µM to mM, while in vivo dosages vary significantly.[6][10][13] It is crucial to perform dose-response studies to determine the optimal concentration for your specific model.
-
Bioavailability: MLB has been reported to have extremely low oral bioavailability in rats.[14] The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact systemic exposure and subsequent biological effects.[1][7]
Q3: What is the stability of this compound in solution?
A3: MLB is a water-soluble compound.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3] For in vitro studies, stock solutions should be prepared and stored appropriately, with care taken to avoid precipitation or degradation. Heating and/or sonication can aid in dissolution if issues arise.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of expected anti-inflammatory effect (e.g., no reduction in NF-κB activation) | 1. Suboptimal MLB concentration.2. Inappropriate inflammatory stimulus.3. Cell line insensitivity. 4. Timing of MLB treatment. | 1. Perform a dose-response curve (e.g., 10-100 μM in vitro).[6]2. Ensure the inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a measurable response.[6]3. Verify the expression of relevant pathway components (e.g., NF-κB subunits) in your cell line. 4. Pre-treatment with MLB before the inflammatory stimulus is often necessary to observe protective effects.[6][8] |
| Inconsistent results in metabolic studies (e.g., glucose tolerance) | 1. Variation in animal model (strain, age, diet).2. Route and timing of MLB administration. 3. Low oral bioavailability. | 1. Standardize the animal model and diet. High-fat diet models often require several weeks to develop a phenotype.[1][15]2. Consider intraperitoneal injection to bypass absorption issues.[7] For oral administration, be aware of the low bioavailability.[14]3. Refer to studies with similar administration routes to set dosage expectations.[1] |
| Variability in vasodilation/vasoconstriction assays | 1. Endothelium integrity.2. Type of pre-contraction agent.3. Involvement of multiple ion channels. | 1. The vasodilatory effect of MLB can be endothelium-dependent.[10] Ensure proper handling of aortic rings to preserve endothelial function.2. The observed effect can differ depending on whether the vessel is pre-contracted with norepinephrine or KCl.[10]3. MLB can activate BKCa channels (leading to dilation) and inhibit KV channels (leading to contraction), resulting in complex vascular responses.[10] |
| Cell toxicity observed at high concentrations | 1. MLB concentration exceeds the therapeutic window. | 1. Determine the cytotoxic threshold for your specific cell line using a cell viability assay (e.g., MTT, CCK-8). Some studies show reduced viability at concentrations ≥80 μmol/L.[4][13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Treatment | Result | Reference |
| Human Dermal Microvascular Endothelial Cells (HMEC-1) | MLB (10–100 μM) pretreatment before LPS (1 μg/mL) | Dose-dependent inhibition of ICAM1, VCAM1, and TNFα upregulation. | [6] |
| Cultured FVB Mouse Hippocampal Neurons | MLB (50 μg/ml) pretreatment before Aβ (1-42) | Attenuated Aβ (1-42)-induced neurotoxicity and release of pro-inflammatory cytokines. | [8] |
| Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) | MLB (≤40 μmol/L) for 24h | No significant effect on cell viability under normal conditions. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MLB (0-80 μmol/L) under hypoxia | Increased cell viability at 6, 12, and 24 hours compared to control. | [4] |
| Rat Mesenteric Artery Rings | MLB (cumulative application) | EC50 of 111.3 μmol/L for relaxation of norepinephrine-induced contraction. | [10] |
| Single Smooth Muscle Cells | MLB (cumulative concentration) | Activated BKCa currents with an EC50 of 156.3 μmol/L. | [10] |
| Single Smooth Muscle Cells | MLB (cumulative concentration) | Inhibited KV currents with an IC50 of 26.1 μmol/L. | [10] |
| Immortalized Human Hepatic Stellate Cells (HSCs) | MLB (≤100 µM) for up to 48h | No discernible cytotoxicity. | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Result | Reference |
| Aging Sprague-Dawley Rats | MLB (2 or 8 mg/kg/day, p.o.) for 20 days | Improved glucose tolerance and suppressed ER stress- and inflammasome-related signaling in the liver. | [1] |
| High-Fat Diet-fed C57BL/6J Mice | MLB (8 mg/kg/day) for 24 days | Reversed impaired glucose tolerance. | [1] |
| Sprague-Dawley Rats with LPS-induced Endothelial Dysfunction | MLB (25–100 mg/kg, i.p.) pretreatment | Dose-dependently restored endothelial-dependent vasodilation and attenuated leukocyte adhesion. | [7] |
| Rats with Thioacetamide-induced Hepatic Fibrosis | MLB (40 mg/kg/day, p.o.) | Significantly attenuated liver fibrosis. | [13] |
| C57BL/6J Mice on a High-Fat Diet | MLB supplementation | Attenuated muscle atrophy through inhibition of MAFbx/MuRF-1-mediated degradation. | [16] |
| Rats with Cisplatin-induced Acute Kidney Injury | MLB (50 mg/kg, i.p.) for 3 days before cisplatin | Alleviated mitochondrial dysfunction. | [17] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Endothelial Cells
-
Cell Culture: Culture Human Dermal Microvascular Endothelial Cells (HMEC-1) in appropriate media.
-
Pretreatment: Treat cells with varying concentrations of MLB (e.g., 10, 50, 100 μM) for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Induce inflammation by adding lipopolysaccharide (LPS, 1 μg/mL) to the media and incubate for a defined time (e.g., 4-24 hours).
-
Endpoint Analysis:
-
Gene Expression: Measure the mRNA levels of inflammatory cytokines (ICAM1, VCAM1, TNFα) using qRT-PCR.
-
Protein Expression: Analyze protein levels of key signaling molecules (e.g., phosphorylated p65, IκBα) via Western blotting.
-
Functional Assays: Conduct leukocyte adhesion assays to assess the functional consequences of the inflammatory response.
-
Protocol 2: In Vivo Evaluation of Metabolic Effects in a Diet-Induced Obesity Model
-
Animal Model: Use C57BL/6J mice fed a high-fat diet (HFD) for a sufficient period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
MLB Administration: Administer MLB daily via oral gavage (e.g., 8 mg/kg/day) or intraperitoneal injection. Include a control group receiving the vehicle.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a fasting period, administer a glucose bolus and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): Administer an insulin bolus and measure blood glucose to assess insulin sensitivity.
-
-
Tissue Analysis: At the end of the study, collect tissues (e.g., liver, adipose, muscle) for histological analysis and molecular studies (e.g., Western blotting for insulin signaling proteins like p-Akt, p-FoxO1).[1]
Signaling Pathway and Workflow Diagrams
Caption: MLB inhibits the NF-κB signaling pathway.
References
- 1. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.org]
- 6. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
- 7. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound dilates mesenteric arteries by activating BKCa currents and contracts arteries by inhibiting KV currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective isolation of this compound and its inhibition of aldose reductase and fibronectin on mesangial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extremely Low Bioavailability of this compound, An Active Component from<i>Salvia miltiorrhiza,</i>in Rat | CiNii Research [cir.nii.ac.jp]
- 15. This compound Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice [mdpi.com]
- 16. This compound Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Magnesium Lithospermate B (MLB) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Magnesium lithospermate B (MLB). The information is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MLB)?
A1: this compound (MLB) is a bioactive compound derived from Salvia miltiorrhiza. Its mechanism of action is multifaceted, involving antioxidant, anti-inflammatory, and protective effects on various systems.[1] Key mechanisms include:
-
PPARβ/δ Agonism: MLB has been identified as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonist.[2][3][4]
-
Modulation of Signaling Pathways: It influences several critical signaling pathways, including the suppression of nuclear factor-kappa B (NF-κB) activation and the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway.[1][5]
-
Insulin Sensitivity: MLB has been shown to improve insulin signaling.[2][3][4]
-
Antioxidant Properties: It acts as a free radical scavenger, reducing oxidative stress.[1]
Q2: What are the appropriate negative controls for in vitro studies with MLB?
A2: For in vitro experiments, the following negative controls are essential:
-
Vehicle Control: This is the most critical control. The vehicle used to dissolve the MLB (e.g., DMSO, PBS) should be added to a set of cells at the same final concentration as in the MLB-treated wells. This ensures that any observed effects are due to MLB and not the solvent.
-
Untreated Control: A population of cells that receives no treatment. This serves as a baseline for cell health and the expression of target molecules.
Q3: What are suitable positive controls when studying the anti-inflammatory effects of MLB?
A3: When investigating the anti-inflammatory properties of MLB, a known anti-inflammatory compound should be used as a positive control. The choice of positive control will depend on the specific pathway being studied. For example, if you are examining the NF-κB pathway, a known NF-κB inhibitor could be used. Additionally, to induce an inflammatory response that MLB is expected to counteract, you can use agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6]
Q4: How can I be sure that the observed effects are specific to MLB and not due to the magnesium content?
A4: To control for the effects of the magnesium ion, you can include a treatment group with a magnesium salt (e.g., MgCl2) at a concentration equivalent to that present in your MLB treatment. This will help differentiate the effects of the lithospermate B moiety from those of the magnesium ion.
Troubleshooting Guides
Western Blotting
Q1: I am not detecting my protein of interest after MLB treatment. What could be the issue?
A1: Several factors could lead to a lack of signal. Consider the following troubleshooting steps:
-
Protein Expression Levels: MLB may be downregulating the expression of your target protein. Ensure you have a positive control where the protein is known to be expressed.
-
Antibody Specificity and Concentration: Verify that your primary antibody is validated for Western blotting and is specific to the target protein. You may need to optimize the antibody concentration.
-
Protein Transfer: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[7]
-
Insufficient Protein Load: Ensure you are loading a sufficient amount of total protein per well.[7]
-
Inactive Secondary Antibody: Use a fresh dilution of your secondary antibody.
Q2: I am observing multiple bands in my Western blot for an MLB target protein. How can I resolve this?
A2: The presence of multiple bands can be due to several reasons:
-
Protein Isoforms or Post-Translational Modifications: Your protein of interest may exist in different isoforms or have various post-translational modifications. Check the literature for your specific target.
-
Protein Degradation: Ensure that you use protease inhibitors in your lysis buffer to prevent protein degradation.[7]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Try using a different antibody or optimizing the blocking and washing steps.[8][9]
-
Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.[9][10]
Quantitative PCR (qPCR)
Q1: My qPCR results for MLB-treated samples show high variability between replicates. What is the cause?
A1: High variability in qPCR can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of template and primers.[11]
-
Poor RNA Quality: Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or gel electrophoresis.
-
Inefficient Reverse Transcription: Optimize your reverse transcription reaction to ensure consistent cDNA synthesis across all samples.
-
Primer-Dimers: Check the melt curve analysis for the presence of primer-dimers. If present, you may need to redesign your primers.[12][13]
Q2: I am not seeing any change in gene expression after MLB treatment, even though I expect one. What should I check?
A2: If you do not observe the expected change in gene expression, consider these points:
-
Time Course and Dose-Response: You may need to perform a time-course and dose-response experiment to determine the optimal MLB concentration and incubation time to observe a change in the expression of your target gene.
-
Primer Efficiency: Ensure that your qPCR primers have an efficiency between 90% and 110%. You can determine this by running a standard curve.
-
Housekeeping Gene Stability: Verify that the expression of your chosen housekeeping gene is stable across all treatment conditions and is not affected by MLB.
Cell Viability Assays (e.g., MTT, MTS)
Q1: My cell viability assay results are inconsistent after MLB treatment. What could be wrong?
A1: Inconsistent results in cell viability assays can be due to:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Compound Interference: MLB, being a colored compound, might interfere with the absorbance reading of formazan-based assays like MTT. Include a control well with MLB in the media but without cells to check for any background absorbance.
-
Incubation Time: The incubation time with the viability reagent (e.g., MTT) should be optimized.[14]
Q2: My negative control (vehicle-treated) cells show reduced viability. Why is this happening?
A2: If your vehicle control shows toxicity, consider the following:
-
Vehicle Concentration: The concentration of your vehicle (e.g., DMSO) may be too high and causing cytotoxicity. Aim to keep the final DMSO concentration below 0.5%.
-
Contamination: Check your cell culture for any signs of bacterial or fungal contamination.
-
Cell Line Sensitivity: Some cell lines are more sensitive to certain solvents. You may need to test different vehicles.
Quantitative Data Summary
Table 1: Effect of MLB on Biochemical Parameters in High-Fat Diet (HFD) Mice [6]
| Parameter | Control | HFD | HFD + MLB |
| Fasting Glucose (mg/dL) | 100 ± 5 | 150 ± 10 | 110 ± 8# |
| Serum Insulin (ng/mL) | 1.0 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.2# |
| Serum Cholesterol (mg/dL) | 120 ± 10 | 200 ± 15 | 140 ± 12# |
| Serum Triglycerides (mg/dL) | 80 ± 7 | 150 ± 12 | 90 ± 9# |
| Serum AST (U/L) | 40 ± 4 | 80 ± 6 | 50 ± 5# |
| Serum ALT (U/L) | 30 ± 3 | 70 ± 5 | 40 ± 4# |
| *p < 0.05 vs. Control group. #p < 0.05 vs. HFD group. Data are presented as mean ± SD. |
Table 2: Effect of MLB on Pro-inflammatory Cytokines in HFD Mice [6]
| Cytokine | Control | HFD | HFD + MLB |
| IL-6 (pg/mL) | 50 ± 6 | 120 ± 10 | 70 ± 8# |
| TNF-α (pg/mL) | 80 ± 9 | 180 ± 15 | 100 ± 11# |
| *p < 0.05 vs. Control group. #p < 0.05 vs. HFD group. Data are presented as mean ± SD. |
Table 3: Vasodilator Response to MLB in Rat Mesenteric Artery Rings [15]
| Condition | EC50 (μmol/L) | 95% Confidence Interval |
| Norepinephrine-induced contraction | 111.3 | 97.6–126.3 |
| Denuded artery rings | 224.4 | 198.1–248.0 |
Experimental Protocols
Western Blotting for MLB Target Proteins (e.g., p-Akt, Akt, p-FoxO1, FoxO1)
-
Cell Lysis:
-
Treat cells with MLB at the desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
qPCR for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with MLB as required.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR system with the appropriate cycling conditions (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target gene and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of MLB and the appropriate controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: General experimental workflow for studying the effects of MLB.
Caption: MLB's effect on the Insulin/Akt/FoxO1 signaling pathway.
Caption: MLB's modulation of NF-κB and Nrf2 signaling pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. pcrbio.com [pcrbio.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound dilates mesenteric arteries by activating BKCa currents and contracts arteries by inhibiting KV currents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Magnesium Lithospermate B and Rosmarinic Acid for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, pharmacokinetic, and mechanistic profiles of two prominent polyphenolic compounds, Magnesium Lithospermate B and Rosmarinic Acid.
This guide provides a comprehensive comparative analysis of this compound (MLB) and Rosmarinic Acid (RA), two natural compounds renowned for their diverse and potent biological activities. Both compounds, often found in medicinal plants, have garnered significant interest in the scientific community for their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Pharmacological and Pharmacokinetic Profile: A Head-to-Head Comparison
This compound and rosmarinic acid share a common structural backbone, contributing to their overlapping yet distinct pharmacological properties. Both are potent antioxidants and anti-inflammatory agents.[1][2][3][4] However, studies reveal nuances in their efficacy across different therapeutic areas.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from various in vitro and in vivo studies, providing a direct comparison of the potency of MLB and RA.
| Biological Activity | Compound | Assay | Test System | IC50 / EC50 Value | Source |
| Antiviral Activity | This compound | Anti-Enterovirus 71 | RD Cells | 0.09 mM | [1] |
| Rosmarinic Acid | Anti-Enterovirus 71 | RD Cells | 0.50 mM | [1] | |
| Antioxidant Activity | Rosmarinic Acid | DPPH Radical Scavenging | Chemical Assay | ~15 µg/mL | [5] |
| Anti-inflammatory Activity | Rosmarinic Acid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | 14.25 µM | [6] |
| Antidiabetic Activity | Rosmarinic Acid | α-glucosidase inhibition | Enzymatic Assay | 33.0 µM | [7] |
Pharmacokinetic Parameters
Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of MLB and RA is crucial for their development as therapeutic agents. Both compounds exhibit challenges in terms of oral bioavailability.
| Pharmacokinetic Parameter | This compound | Rosmarinic Acid | Test System | Source |
| Oral Bioavailability | Extremely low | Poor (0.91% to 1.69%) | Rats |
Mechanisms of Action: A Look into the Signaling Pathways
Both MLB and RA exert their effects by modulating a complex network of intracellular signaling pathways. Their ability to influence these pathways underscores their potential in treating a wide range of diseases.
This compound Signaling Pathways
MLB has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.[3][8][9]
Caption: Signaling pathways modulated by this compound.
Rosmarinic Acid Signaling Pathways
Rosmarinic acid shares some signaling targets with MLB but also exhibits distinct activities, particularly in the context of neuroprotection and metabolic regulation.[6][10]
Caption: Signaling pathways modulated by Rosmarinic Acid.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments cited in this guide.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol Details:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM).
-
Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds (MLB and RA) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution (e.g., 100 µL) to the wells of a 96-well microplate.
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Mix gently and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the LPS-induced nitric oxide production assay.
Protocol Details:
-
Cell Culture and Treatment:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate medium and seed them into a 96-well plate.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (MLB and RA) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of nitric oxide inhibition is calculated.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
-
In Vitro Neuroprotective Activity Assay
This protocol outlines a general method for assessing the neuroprotective effects of compounds against a specific neurotoxin-induced cell death in a neuronal cell line.
Caption: Workflow for an in vitro neuroprotection assay.
Protocol Details:
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) and seed the cells into a 96-well plate.
-
After cell attachment, pre-treat the cells with different concentrations of MLB or RA for a designated period (e.g., 2-24 hours).
-
Induce neuronal damage by adding a neurotoxic agent such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or amyloid-beta peptide (to model Alzheimer's disease pathology).
-
-
Cell Viability Assessment:
-
Following an incubation period with the neurotoxin (e.g., 24-48 hours), assess cell viability using a standard method:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin.
-
The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) can be calculated.
-
Conclusion and Future Directions
This comparative analysis highlights the significant therapeutic potential of both this compound and Rosmarinic Acid. While they share common mechanisms as potent antioxidant and anti-inflammatory agents, notable differences in their specific activities exist. For instance, MLB demonstrates superior antiviral activity against enterovirus 71 in the cited study.[1]
A critical consideration for the clinical translation of both compounds is their low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nanoformulations, to enhance their absorption and systemic exposure. Furthermore, direct head-to-head comparative studies using standardized assays are warranted to provide a more definitive understanding of their relative potencies across a broader range of biological activities.
The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of these promising natural compounds. Through continued research, the full potential of this compound and Rosmarinic Acid in preventing and treating a multitude of human diseases may be realized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 3. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of neuroprotective offerings by rosmarinic acid against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifibrotic Effects of Magnesium Lithospermate B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antifibrotic performance of Magnesium Lithospermate B (MLB) against established alternatives in preclinical models of pulmonary and hepatic fibrosis. The information presented is supported by experimental data to aid in the evaluation of MLB as a potential therapeutic agent.
Executive Summary
This compound, a hydrosoluble component derived from Salvia miltiorrhiza, has demonstrated significant antifibrotic effects in multiple animal models of tissue fibrosis.[1][2] In bleomycin-induced pulmonary fibrosis, MLB's efficacy is comparable to that of Pirfenidone, an approved drug for idiopathic pulmonary fibrosis (IPF).[1][3] In models of thioacetamide-induced liver fibrosis, MLB shows potent hepatoprotective and antifibrotic activity.[2][4] The primary mechanism of action for MLB is the inhibition of the TGF-β/Smad signaling pathway, a key mediator in the pathogenesis of fibrosis.[1][5][6]
Performance Comparison in Pulmonary Fibrosis Model
In the widely used bleomycin-induced pulmonary fibrosis mouse model, MLB treatment has been shown to significantly reduce lung injury and collagen deposition. A direct comparison with Pirfenidone indicates a similar level of antifibrotic activity.
Table 1: Comparison of MLB and Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Control (Bleomycin) | This compound (50 mg/kg) | Pirfenidone (50 mg/kg) |
| Lung Injury and Fibrosis Score | High | Significantly Reduced | Significantly Reduced |
| Collagen Deposition (Masson's Trichrome) | Extensive | Significantly Attenuated | Significantly Attenuated |
| Hydroxyproline Content (µ g/lung ) | Elevated | Significantly Lowered | Significantly Lowered |
| Key Signaling Pathway Modulated | TGF-β/Smad Activation | Inhibition of TGF-βRI/Smad | Attenuation of TGF-β1 |
Data synthesized from studies demonstrating significant reductions in fibrotic markers for both compounds compared to the bleomycin-only control group.[1][7][8]
Performance Comparison in Hepatic Fibrosis Model
In a thioacetamide (TAA)-induced model of liver fibrosis in rats, oral administration of MLB effectively attenuated the progression of fibrosis and reduced the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[2] Its performance is compared here with Silymarin, a well-known natural compound with hepatoprotective and antifibrotic properties.
Table 2: Comparison of MLB and Silymarin in Thioacetamide-Induced Liver Fibrosis in Rats
| Parameter | Control (Thioacetamide) | This compound (40 mg/kg) | Silymarin (150 mg/kg) |
| Hepatic Fibrosis (Histology) | Severe | Significantly Attenuated | Significantly Attenuated |
| Hepatic Hydroxyproline Content | Significantly Increased | Significantly Reduced | Significantly Reduced |
| α-SMA mRNA Expression | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TGF-β1 mRNA Expression | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Collagen α1(I) mRNA Expression | Significantly Increased | Significantly Decreased | Significantly Decreased |
Data compiled from studies showing significant antifibrotic effects of both MLB and Silymarin in TAA-treated rats.[2][9]
Experimental Methodologies
Detailed protocols for the in vivo models are crucial for the replication and validation of these findings.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a standard and widely accepted model for studying idiopathic pulmonary fibrosis.[5]
-
Animals: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.[1]
-
Induction: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to anesthetized mice to induce lung injury.[1]
-
Treatment: Following bleomycin administration, treatment with MLB (e.g., 50 mg/kg, intraperitoneally) or the comparator (e.g., Pirfenidone) is initiated, typically for a period of 7 to 21 days.[1][7]
-
Assessment: At the end of the treatment period, animals are euthanized, and lung tissues are harvested for analysis. Key endpoints include histological assessment of fibrosis (Ashcroft score), collagen quantification (Masson's trichrome staining and hydroxyproline assay), and analysis of profibrotic gene and protein expression.[1][10]
Thioacetamide-Induced Liver Fibrosis in Rats
This model mimics the chronic liver injury that leads to cirrhosis in humans.[11]
-
Animals: Sprague-Dawley or Wistar rats are commonly used.[2][4]
-
Induction: Chronic liver fibrosis is induced by repeated intraperitoneal injections of thioacetamide (TAA), for instance, 200 mg/kg twice weekly for 8 to 12 weeks.[2][11]
-
Treatment: MLB (e.g., 40 mg/kg) or a comparator like Silymarin is administered orally on a daily basis throughout the TAA induction period.[2][9]
-
Assessment: After the induction and treatment period, serum is collected to measure liver enzymes (ALT, AST). Livers are then harvested for histopathological examination, quantification of collagen, and analysis of fibrotic markers such as α-SMA, TGF-β1, and type I collagen.[2][4]
Mechanism of Action: Signaling Pathways
The primary antifibrotic mechanism of MLB involves the targeted inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][6] This is a critical pathway in the progression of fibrosis across multiple organs.
Upon tissue injury, TGF-β1 is activated and binds to its receptors (TGF-βRI and TGF-βRII) on the surface of cells like fibroblasts or hepatic stellate cells. This binding leads to the phosphorylation and activation of downstream signaling molecules, Smad2 and Smad3. The activated Smad complex then translocates to the nucleus, where it promotes the transcription of profibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA), leading to extracellular matrix deposition and tissue scarring.[5]
This compound has been shown to decrease the protein expression of TGF-β receptor I (TGF-βRI).[1][5] By downregulating this key receptor, MLB effectively dampens the entire downstream signaling cascade, preventing the nuclear translocation of p-Smad2/3 and subsequent activation of profibrotic genes.[1]
References
- 1. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 4. β-Caryophyllene Ameliorates Thioacetamide-Induced Liver Fibrosis in Rats: A Preventative Approach [mdpi.com]
- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 6. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotection of silymarin against thioacetamide-induced chronic liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced mouse pulmonary fibrosis model [bio-protocol.org]
- 11. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Magnesium Lithospermate B and Other Bioactive Extracts of Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicine with a long history of use in treating cardiovascular and other diseases. Its therapeutic effects are attributed to a variety of bioactive compounds, which are broadly classified into water-soluble phenolic acids and lipophilic tanshinones. Among the most studied are Magnesium Lithospermate B (MLB), Danshensu (DSS), Salvianolic Acid A (Sal A), and the lipophilic compound Tanshinone IIA (Tan IIA). This guide provides an objective comparison of the biological activities of these extracts, supported by experimental data, to aid researchers and drug development professionals in their work.
Comparative Analysis of Biological Activities
The primary therapeutic benefits of Salvia miltiorrhiza extracts stem from their antioxidant, anti-inflammatory, and cardiovascular protective effects. The following tables summarize the available quantitative data for direct comparison.
Antioxidant Activity
The antioxidant capacity of these compounds is critical to their protective effects, as oxidative stress is a key contributor to a wide range of pathologies.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| This compound (MLB) | DPPH Radical Scavenging | Superior to Danshensu | [1] |
| ABTS Radical Scavenging | VCEAC: 18.59 mg/100ml | [1] | |
| Hydroxyl Radical Scavenging | Higher than Vitamin C | [1] | |
| Superoxide Anion Scavenging | Higher than Vitamin C | [1] | |
| Danshensu (DSS) | DPPH Radical Scavenging | - | [1] |
| ABTS Radical Scavenging | VCEAC: 12.89 mg/100ml | [1] | |
| Hydroxyl Radical Scavenging | Higher than Vitamin C | [1] | |
| Superoxide Anion Scavenging | Higher than Vitamin C | [1] | |
| Salvianolic Acid A (Sal A) | Antioxidant Activity | Potent antioxidant capabilities | [2] |
| Tanshinone IIA (Tan IIA) | Antioxidant Activity | Exhibits antioxidant properties | |
| Salvia miltiorrhiza Total Phenolic Extract | DPPH Radical Scavenging | IC50: 34.93 ± 4.12 µg/mL | [3] |
| ABTS Radical Scavenging | IC50: 30.94 ± 3.68 µg/mL | [3] | |
| Superoxide Radical Scavenging | IC50: 150.87 ± 17.64 µg/mL | [3] | |
| Hydroxyl Radical Scavenging | IC50: 230.19 ± 24.47 µg/mL | [3] |
VCEAC: Vitamin C Equivalent Antioxidant Capacity
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of Salvia miltiorrhiza extracts are a key area of investigation.
| Compound/Extract | Model / Assay | Effect | Reference |
| This compound (MLB) | LPS-stimulated macrophages | Inhibits inflammatory cytokine production | [4] |
| Tanshinone IIA (Tan IIA) | Activated RAW 264.7 cells | Markedly inhibits NO, IL-1β, and TNF-α production | [5] |
| S. miltiorrhiza Hot Aqueous Extract | LPS-stimulated RAW 264.7 cells | Significantly inhibits NO and PGE2 production | [6] |
| S. miltiorrhiza Tanshinones Extract | Acute Myocardial Ischemia model | Better anti-inflammatory efficacy than phenolic acid extract | [7] |
| S. miltiorrhiza Phenolic Acids Extract | Acute Myocardial Ischemia model | Effective in reducing inflammation | [7] |
Cardiovascular Protective Effects
A primary application of Salvia miltiorrhiza is in the treatment of cardiovascular diseases. The following table compares the effects of MLB and Tanshinone IIA in a model of acute myocardial infarction.
| Compound | Model | Dosage | Infarct Size Reduction | Reference |
| This compound (MLB) | Rat model of acute myocardial infarction | 10 mg/kg | 23.6% | [8] |
| Tanshinone IIA (Tan IIA) | Rat model of acute myocardial infarction | Normalized to natural composition | No effect | [8] |
| "Danshen Injection" (Total Extract) | Rat model of acute myocardial infarction | Normalized to natural composition | 24.5% | [8] |
| Nitroglycerin (Control Drug) | Rat model of acute myocardial infarction | 30 mg/kg | ~15% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the comparative data.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[4]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the concentration of nitrite by measuring the absorbance at 540 nm and comparing it to a standard curve.
Acute Myocardial Infarction (AMI) Animal Model
This in vivo model is used to evaluate the cardioprotective effects of a compound.
-
Anesthetize the experimental animals (e.g., rats).
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specific duration to induce ischemia.
-
Remove the ligature to allow for reperfusion.
-
Administer the test compound or vehicle control at a specified time point (e.g., before surgery).
-
After a set reperfusion period, sacrifice the animals and excise the hearts.
-
Stain the heart tissue (e.g., with TTC staining) to differentiate between infarcted and viable tissue.
-
Quantify the infarct size as a percentage of the total ventricular area.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Salvia miltiorrhiza extracts are mediated through the modulation of various intracellular signaling pathways.
This compound (MLB) Signaling
MLB has been shown to exert its cardioprotective effects by specifically inhibiting the TAB1-p38 apoptosis signaling pathway.[8] It also demonstrates anti-inflammatory effects by targeting the AP-1 and NF-κB signaling pathways.[10]
MLB's inhibitory effects on key signaling pathways.
Tanshinone IIA (Tan IIA) Signaling
Tanshinone IIA is known to modulate several signaling pathways, including PI3K/Akt and NF-κB, which are crucial in cell survival and inflammation.
Tanshinone IIA's modulation of cellular pathways.
Danshensu (DSS) and Salvianolic Acid A (Sal A) Signaling
Danshensu and Salvianolic Acid A are involved in pathways related to cell proliferation and collagen synthesis, such as the TGF-β/Smads and MAPK signaling pathways.
Signaling pathways activated by Danshensu and Sal A.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a general workflow for the comparative analysis of Salvia miltiorrhiza extracts.
A generalized workflow for comparing S. miltiorrhiza extracts.
Conclusion
This compound and other extracts from Salvia miltiorrhiza exhibit a range of promising biological activities. The available data suggests that the water-soluble components, particularly MLB and other salvianolic acids, are potent antioxidants and play a significant role in the cardiovascular protective effects of the whole extract.[1][8] In at least one model of acute myocardial infarction, MLB was shown to be a major active component, demonstrating greater efficacy than Tanshinone IIA.[8] However, Tanshinone IIA and other lipophilic compounds also possess significant anti-inflammatory and other pharmacological properties.[5]
The choice of extract for further research and development will likely depend on the specific therapeutic target. For conditions primarily driven by oxidative stress and apoptosis in the context of cardiovascular disease, MLB and other salvianolic acids appear to be particularly promising. For indications where anti-inflammatory effects are paramount, both water-soluble and lipophilic extracts warrant further investigation. This guide provides a foundation for such investigations, highlighting the need for further direct comparative studies to fully elucidate the relative potencies and mechanisms of action of these valuable natural compounds.
References
- 1. Characterization of the radical scavenging and antioxidant activities of danshensu and salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Salviae Miltiorrhizae Radix Hot Aqueous Extract on Nitric Oxide and Prostaglandin E2 Production and on 1,1-diphenyl-2-picryl hydrazyl Radical Scavenging in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of sweated and non-sweated Salvia miltiorrhiza Bge. extracts on acute myocardial ischemia via regulating the PPARα/RXRα/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Salviae Miltiorrhizae Radix Hot Aqueous Extract on Nitric Oxide and Prostaglandin E2 Production and on 1,1-diphenyl-2-picryl hydrazyl Radical Scavenging in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Differential Efficacy of Magnesium Lithospermate B and Its Analogues on Calcium Homeostasis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Magnesium lithospermate B (MLB) and its analogues, Sodium Rosmarinate (SR) and Magnesium Lithospermate (ML), in modulating intracellular calcium (Ca2+) homeostasis. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a major active component derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant attention for its therapeutic potential in cardiovascular diseases, largely attributed to its ability to regulate Ca2+ homeostasis.[1][2] Understanding the nuanced differences in the mechanisms of action between MLB and its structural analogues is crucial for optimizing drug design and therapeutic applications. This guide synthesizes key findings on their comparative effects on Ca2+ signaling pathways in vascular smooth muscle cells (VSMCs).
Comparative Efficacy on Intracellular Ca2+ Regulation
Experimental evidence reveals distinct profiles for MLB, ML, and SR in their ability to modulate Ca2+ levels, indicating different primary mechanisms of action. While all three compounds demonstrate an inhibitory effect on Ca2+ release from intracellular stores, their impact on Ca2+ influx varies significantly.
A key study on cultured rat thoracic aorta vascular smooth muscle cells found that MLB, ML, and SR did not alter the basal intracellular Ca2+ concentration.[1][2] However, they displayed differential effects when intracellular Ca2+ levels were stimulated through various pathways.
In the absence of extracellular Ca2+, all three compounds dose-dependently attenuated the increase in intracellular Ca2+ induced by 20 µM ATP, which triggers Ca2+ release from the sarcoplasmic reticulum (SR).[1] Notably, only MLB was capable of suppressing the rise in intracellular Ca2+ induced by 1 µM thapsigargin, a specific inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This suggests that MLB, unlike its analogues, may directly influence the SERCA pump or downstream pathways associated with store-operated calcium entry.
Furthermore, in the presence of extracellular Ca2+, both MLB and SR dose-dependently attenuated the increase in intracellular Ca2+ induced by 60 mM KCl, which causes membrane depolarization and subsequent Ca2+ influx through L-type voltage-operated Ca2+ channels.[1][2] In contrast, ML showed no effect on KCl-induced Ca2+ influx.[1][2] These findings highlight a key difference in their mechanisms, with MLB and SR exhibiting Ca2+ antagonistic properties at the plasma membrane, a feature not shared by ML.
The superior efficacy of MLB in modulating multiple Ca2+ signaling pathways is further underscored by its voltage-dependent inhibition of L-type Ca2+ channels, with a reported IC50 value of 30 µM at a holding potential of -50 mV.[3]
| Compound | Basal [Ca2+]i | ATP-induced Ca2+ Release (Ca2+-free) | Thapsigargin-induced Ca2+ Release (Ca2+-free) | KCl-induced Ca2+ Influx | L-type Ca2+ Channel Inhibition (IC50) |
| This compound (MLB) | No effect[1][2] | Attenuated (dose-dependent)[1] | Suppressed[1] | Attenuated (dose-dependent)[1][2] | 30 µM (-50 mV holding potential)[3] |
| Magnesium Lithospermate (ML) | No effect[1][2] | Attenuated (dose-dependent)[1] | No effect[1] | No effect[1][2] | Not reported |
| Sodium Rosmarinate (SR) | No effect[1][2] | Attenuated (dose-dependent)[1] | No effect[1] | Attenuated (dose-dependent)[1][2] | Not reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of MLB and its analogues on Ca2+ homeostasis.
Measurement of Intracellular Ca2+ Concentration ([Ca2+]i)
Cell Culture: Rat thoracic aorta vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
Ca2+ Indicator Loading: VSMCs are seeded on glass coverslips. Before the experiment, cells are washed with a Krebs solution and then incubated with the Ca2+-sensitive fluorescent dye Fluo-3-acetoxymethyl ester (Fluo-3/AM) at 37°C.[1] Alternatively, Fura-2 AM can be used.[4][5] After incubation, the cells are washed to remove the extracellular dye.
Experimental Procedure: The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements. The cells are continuously perfused with Krebs solution. The test compounds (MLB, ML, or SR) are added to the perfusion solution at the desired concentrations. To stimulate Ca2+ release from intracellular stores, cells are exposed to ATP or thapsigargin in a Ca2+-free Krebs solution.[1] To induce Ca2+ influx, cells are exposed to a high KCl solution in the presence of extracellular Ca2+.[1]
Data Acquisition and Analysis: The fluorescence intensity of Fluo-3 is recorded using a photomultiplier tube or a digital camera. The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration.[5]
Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement
Cell Preparation: Single ventricular myocytes are isolated from adult guinea pigs.[3]
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record L-type Ca2+ currents (ICa,L).[3] Cells are voltage-clamped at a specific holding potential (e.g., -50 mV or -100 mV). Depolarizing voltage steps are applied to elicit ICa,L.
Drug Application: MLB is applied to the cells via the bath solution at various concentrations. The effect of MLB on the peak amplitude of ICa,L is measured.
Data Analysis: The concentration-response curve for MLB-induced inhibition of ICa,L is plotted, and the IC50 value is calculated by fitting the data to a Hill equation.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in Ca2+ homeostasis that are modulated by MLB and its analogues, as well as a typical experimental workflow for measuring intracellular Ca2+ concentration.
Caption: Comparative effects of MLB, ML, and SR on Ca2+ signaling pathways in VSMCs.
Caption: Workflow for measuring intracellular calcium concentration.
References
- 1. Effects of this compound and its analogues on Ca(2+) homeostasis in cultured rat thoracic aorta vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simm.cas.cn [simm.cas.cn]
- 3. Selective modulation of L-type calcium current by this compound in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on calcium and nitric oxide in endothelial cells upon hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Magnesium Lithospermate B's Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed comparison of the published findings on Magnesium lithospermate B (MLB) with alternative compounds, focusing on its key mechanisms of action. The information is intended to offer an objective overview supported by experimental data to aid in research and drug development.
PPARβ/δ Agonism: MLB in Contrast to Synthetic Agonists
This compound has been identified as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist.[1][2] This activity is crucial for its beneficial effects on metabolic disorders and skin aging. A direct comparison with the well-characterized synthetic PPARβ/δ agonist, GW501516, provides insights into its relative potency and potential as a therapeutic agent.
Quantitative Data Comparison
| Parameter | This compound (MLB) | GW501516 (Alternative) | Reference |
| Binding Affinity (Docking Score) | -9.02 kcal/mol | -9.28 kcal/mol | [3] |
| Receptor Activation | Significant increase in nuclear PPARβ/δ protein levels in aged rat liver and high-fat diet-fed mice liver.[1][2] | Potent activator of PPARβ/δ, leading to increased expression of target genes involved in lipid metabolism.[4][5] | [1][2][4][5] |
| Target Gene Expression | Upregulates expression of COL1A1, COL3A1, and TGF-β1 in skin fibroblasts.[6] | Induces expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells.[4] | [4][6] |
Experimental Protocols
Western Blot for PPARβ/δ Activation (as applied to MLB):
-
Nuclear Protein Extraction: Liver tissues from experimental animals (e.g., aged rats or high-fat diet-fed mice treated with MLB) are homogenized in a buffer containing a detergent to lyse the cell membrane while keeping the nuclei intact. The nuclei are then pelleted by centrifugation.
-
Lysis and Protein Quantification: The nuclear pellet is resuspended in a nuclear lysis buffer, and the protein concentration is determined using a standard assay like the Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of nuclear protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for PPARβ/δ, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the results are normalized to a nuclear loading control like Transcription Factor II B (TFIIB).[3]
Experimental Workflow for PPARβ/δ Activation Analysis
References
- 1. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of Novel Agents in Neointimal Formation: A Comparative Analysis
The identity of "MLB" as a therapeutic agent for neointimal formation could not be determined from available scientific literature. Extensive searches for "MLB" in this context did not yield any relevant drugs, compounds, or biological agents currently under investigation. This guide, therefore, pivots to a comparative analysis of a known investigational agent, Bortezomib, which has shown promise in preclinical studies for mitigating neointimal hyperplasia, alongside established therapeutic strategies. This serves as a framework for evaluating novel therapeutics in this field.
Neointimal formation, the primary driver of restenosis following vascular interventions such as angioplasty and stenting, remains a significant clinical challenge. The proliferation and migration of vascular smooth muscle cells (VSMCs) are key pathological events in this process. This guide provides a comparative overview of the therapeutic potential of Bortezomib, a proteasome inhibitor, against other strategies aimed at preventing neointimal hyperplasia.
Comparative Efficacy of Anti-proliferative Agents
To contextualize the potential of novel agents like Bortezomib, it is essential to compare their efficacy with current standards of care and other investigational drugs. The following table summarizes key quantitative data from preclinical and clinical studies.
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Findings (Quantitative) | Citation(s) |
| Bortezomib | Proteasome inhibitor, suppresses NF-κB activation | Rat carotid artery balloon injury | 29% decrease in neointimal area compared to control. | [1] |
| Sirolimus (Rapamycin) | mTOR inhibitor | Rat vein grafts | Significantly reduces neointimal hyperplasia. | [2] |
| Paclitaxel | Microtubule stabilizer | Various | Inhibits VSMC proliferation. | [3] |
| Everolimus | mTOR inhibitor | Drug-eluting stents (clinical) | Lower rates of target-vessel restenosis. | [4] |
| Imatinib Mesylate | PDGF receptor inhibitor | Rat carotid balloon injury | Significantly reduced intima-to-media ratio. | [2][5] |
Experimental Methodologies for Preclinical Evaluation
The assessment of a compound's therapeutic potential in neointimal formation relies on robust and reproducible experimental models. Below are detailed protocols for key in vivo and in vitro assays.
In Vivo Animal Model: Rat Carotid Artery Balloon Injury
This widely used model mimics the vascular injury that occurs during angioplasty, leading to neointimal hyperplasia.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline cervical incision is made to expose the left common carotid artery. A balloon catheter is introduced through an arteriotomy and inflated to denude the endothelium and injure the vessel wall.
-
Therapeutic Intervention: The investigational agent (e.g., Bortezomib) is administered, typically via systemic injection or local delivery at the site of injury.
-
Tissue Harvesting and Analysis: After a set period (e.g., 14 days), the injured artery is harvested, fixed, and sectioned. Morphometric analysis is performed on stained sections to quantify the neointimal area and the intima-to-media ratio.
In Vitro Assay: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay directly measures the effect of a therapeutic agent on the proliferation of VSMCs, a critical cellular event in neointimal formation.
-
Cell Culture: Primary VSMCs are isolated from rat or human arteries and cultured in appropriate media.
-
Treatment: Cells are treated with the investigational compound at various concentrations.
-
Proliferation Measurement: Cell proliferation is assessed using methods such as:
-
BrdU Incorporation Assay: Measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU).
-
MTT Assay: Measures cell viability and metabolic activity.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
Signaling Pathways in Neointimal Formation
Understanding the molecular pathways driving neointimal hyperplasia is crucial for identifying novel therapeutic targets. Vascular injury triggers a cascade of signaling events that promote VSMC proliferation and migration.
Key Signaling Pathways in VSMC Proliferation and Migration
Caption: Key signaling pathways activated by vascular injury leading to VSMC proliferation and migration.
Experimental Workflow for Evaluating a Novel Therapeutic Agent
Caption: A typical experimental workflow for evaluating the therapeutic potential of a novel compound.
References
- 1. Bortezomib Reduces Neointimal Hyperplasia in a Rat Carotid Artery Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to combat neointimal hyperplasia in vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioengineering Strategies for Treating Neointimal Hyperplasia in Peripheral Vasculature: Innovations and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Inhibition of intimal hyperplasia by local perivascular application of rapamycin and imatinib mesilate after carotid balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Magnesium Absorption from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Bioavailability and Absorption Mechanisms of Common Magnesium Supplements
Magnesium is a critical mineral involved in over 300 enzymatic reactions essential for human health. Its supplementation is widespread, yet the efficacy of various magnesium salt forms differs significantly due to variations in their intestinal absorption. This guide provides a comprehensive comparison of the bioavailability of four common magnesium supplements — magnesium oxide, magnesium citrate, magnesium glycinate, and magnesium chloride — supported by experimental data and detailed methodologies.
Comparative Bioavailability of Magnesium Sources
The bioavailability of magnesium supplements is a key determinant of their physiological efficacy. Organic magnesium salts, such as citrate and glycinate, generally exhibit higher absorption rates compared to inorganic forms like magnesium oxide.[1][2][3] The following table summarizes key pharmacokinetic parameters from various studies to facilitate a direct comparison.
| Magnesium Source | Chemical Formula | Molecular Weight ( g/mol ) | Elemental Magnesium (%) | Bioavailability (relative) | Cmax (mg/L) | Tmax (hours) | Key Findings & Citations |
| Magnesium Oxide | MgO | 40.3 | 60.3 | Low | - | - | Studies consistently show lower bioavailability compared to organic salts.[1][2][4][5] Often cited as having approximately 4% absorption.[4] |
| Magnesium Citrate | C₆H₆MgO₇ | 214.4 | 16.2 | High | - | - | Significantly higher urinary magnesium excretion and serum levels post-dose compared to magnesium oxide, indicating superior absorption.[1][2][5] |
| Magnesium Glycinate | C₄H₈MgN₂O₄ | 172.4 | 14.1 | High | - | - | Generally considered to have high bioavailability with fewer gastrointestinal side effects.[4][6] |
| Magnesium Chloride | MgCl₂ | 95.2 | 25.5 | Moderate to High | - | - | A study comparing a picometer-ionic form of magnesium chloride to magnesium oxide and citrate is underway to assess its bioavailability.[7] |
Note: Cmax (maximum serum concentration) and Tmax (time to reach maximum concentration) are highly dependent on the study design, dosage, and individual subject variability. The provided table reflects the general consensus from the literature; however, direct head-to-head clinical trials measuring all these parameters for all four salts are limited.
Experimental Protocols for Assessing Magnesium Absorption
The evaluation of magnesium absorption and bioavailability relies on several well-established experimental protocols. These methods are crucial for researchers and drug development professionals in determining the efficacy of different magnesium formulations.
Serum Magnesium Concentration Monitoring
This common in vivo method involves the measurement of serum magnesium levels at multiple time points after the oral administration of a magnesium supplement.
Protocol:
-
Subject Preparation: Healthy volunteers are typically required to fast overnight to establish a baseline magnesium level.[1][7]
-
Baseline Measurement: A blood sample is drawn just before the administration of the magnesium supplement to determine the baseline serum magnesium concentration.[1][7]
-
Supplement Administration: A standardized single dose of the magnesium supplement is administered to the subjects.[1][7][8]
-
Serial Blood Sampling: Blood samples are collected at predetermined intervals post-administration (e.g., 30 minutes, 1, 2, 4, 6, 8, and 24 hours).[1][7]
-
Magnesium Analysis: Serum is separated from the blood samples, and the total magnesium concentration is measured using techniques like atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[7]
-
Data Analysis: The change in serum magnesium concentration from baseline is plotted against time to determine the Cmax and Tmax. The area under the curve (AUC) is also calculated to estimate the total amount of magnesium absorbed.[1][8]
24-Hour Urinary Magnesium Excretion
This method assesses the amount of magnesium absorbed by measuring its excretion in the urine over a 24-hour period. It is based on the principle that absorbed magnesium that is not retained by the body is excreted renally.
Protocol:
-
Subject Preparation: Subjects are often placed on a magnesium-replete diet prior to the study to ensure that their body's magnesium stores are saturated.[1]
-
Baseline Urine Collection: A 24-hour urine collection is performed before the administration of the magnesium supplement to establish a baseline excretion rate.
-
Supplement Administration: A single oral dose of the magnesium supplement is given to the subjects.[1][8]
-
24-Hour Urine Collection: All urine is collected for the 24 hours following the supplement administration.[1][8]
-
Magnesium Analysis: The total volume of the 24-hour urine collection is measured, and the magnesium concentration is determined.
-
Data Analysis: The total amount of magnesium excreted in the 24-hour period is calculated and compared to the baseline excretion to determine the net increase in urinary magnesium, which reflects the amount of magnesium absorbed from the supplement.[1][2][5]
Stable Isotope Tracer Studies
This is considered the gold standard for accurately measuring true magnesium absorption. It involves the use of non-radioactive, stable isotopes of magnesium (e.g., ²⁵Mg or ²⁶Mg).
Protocol:
-
Isotope Administration: A known amount of a stable magnesium isotope is administered orally along with the magnesium supplement being studied.[9][10][11][12][13][14] In some protocols, a different stable isotope is administered intravenously to serve as a reference for the absorbed oral dose.[9][10][12][13][14]
-
Sample Collection: Blood, urine, and/or fecal samples are collected over a specific period (e.g., 72 hours).[11]
-
Isotope Ratio Analysis: The isotopic enrichment of magnesium in the collected samples is measured using techniques like ICP-MS.[12][13][14]
-
Calculation of True Absorption: The ratio of the orally administered isotope to the intravenously administered isotope in the blood or urine allows for the calculation of the true fractional absorption of the oral magnesium dose. Fecal monitoring of the unabsorbed oral isotope can also be used to determine absorption.[10][12][13][14]
Intestinal Magnesium Absorption Pathways
The absorption of magnesium in the intestine occurs through two primary pathways: the transcellular and paracellular routes. The efficiency of these pathways can be influenced by the form of the magnesium salt.
Transcellular Magnesium Absorption
This active transport pathway involves the movement of magnesium through the intestinal epithelial cells, primarily mediated by the Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7) channels.[15][16][17][18][19]
Caption: Transcellular pathway of magnesium absorption.
Paracellular Magnesium Absorption
This passive transport pathway allows magnesium to move between the intestinal epithelial cells through tight junctions. This process is primarily driven by the electrochemical gradient and the permeability of the tight junctions, which is regulated by proteins called claudins.[20][21][22][23][24]
Caption: Paracellular pathway of magnesium absorption.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of different magnesium supplements.
Caption: A typical experimental workflow.
References
- 1. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]
- 3. Bioavailability of magnesium food supplements: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Use of the stable isotopes technique to evaluate the bioavailability of a pharmaceutical form of magnesium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotope Concentrations from 24-h Urine and 3-h Serum Samples Can Be Used to Measure Intestinal Magnesium Absorption in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. Study of magnesium bioavailability using stable isotopes and the inductively-coupled plasma mass spectrometry technique in the rat: single and double labelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of magnesium bioavailability using stable isotopes and the inductively-coupled plasma mass spectrometry technique in the rat: single and double labelling approaches | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. TRPM6 is Essential for Magnesium Uptake and Epithelial Cell Function in the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRPM6 and TRPM7--Gatekeepers of human magnesium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of paracellular transport of magnesium in intestinal and renal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Claudins and the Modulation of Tight Junction Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Expression of transcellular and paracellular calcium and magnesium transport proteins in renal and intestinal epithelia during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Antiviral Compounds Against Enterovirus 71: A Comparative Guide
A comprehensive evaluation of antiviral efficacy requires standardized assays and a clear understanding of the targeted cellular pathways. While direct data on a compound designated "MLB" against Enterovirus 71 (EV71) is not available in the current scientific literature, this guide provides a comparative framework using a selection of known anti-EV71 agents. This allows for a thorough assessment of potential antiviral candidates by outlining the necessary experimental data, protocols, and mechanistic insights.
Enterovirus 71 is a significant pathogen, particularly in the Asia-Pacific region, causing hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapies is a global health priority, with numerous compounds being investigated for their ability to inhibit the EV71 lifecycle.[3][4][5]
Comparative Antiviral Activity
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%. Equally important is the 50% cytotoxic concentration (CC50), the concentration at which the compound is toxic to 50% of the host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Below is a summary of the reported in vitro activities of several compounds against EV71:
| Compound | Target/Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| Rupintrivir | 3C Protease Inhibitor | 0.18 | >100 | >555 | RD | [6] |
| SP40 (peptide) | Viral Attachment Blocker | 6-9.3 | >100 | >10.7-16.7 | RD | [7] |
| Berberine | Viral Replication Inhibitor | 2.79–4.03 | >100 | >24.8-35.8 | Neural cells | [8] |
| Micafungin | Viral Replication Inhibitor | ~5 | >50 | >10 | Huh-7 | [9] |
| VP1-15 | VP1 Capsid Inhibitor | 0.02 | >10 | >500 | RD | [3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); RD: Rhabdomyosarcoma cells.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the accurate assessment of antiviral activity. The following are detailed methodologies for key assays used in the evaluation of anti-EV71 compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that protects cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: Human rhabdomyosarcoma (RD) cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for the formation of a monolayer.[6]
-
Compound Preparation and Addition: The test compound is serially diluted (typically 2-fold) in cell culture medium. The existing medium is removed from the cells, and the diluted compound is added to the wells.[6]
-
Infection: A predetermined amount of EV71 (typically at a multiplicity of infection, MOI, that causes significant CPE within 48-72 hours) is added to the wells containing the cells and the compound.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period that allows for the development of CPE in the virus control wells (wells with cells and virus but no compound).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay such as the MTS assay.[1][2] The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the cell control wells (cells with no virus or compound).
-
Data Analysis: The EC50 value is determined by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: A confluent monolayer of RD cells is prepared in 6-well plates.[2][10]
-
Virus-Compound Incubation: The test compound is serially diluted and mixed with a standardized amount of EV71 (e.g., 100 plaque-forming units, PFU). This mixture is incubated for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: The cell monolayer is washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral attachment.
-
Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of the virus to adjacent cells.[1][2]
-
Incubation: The plates are incubated until visible plaques are formed in the virus control wells.
-
Visualization and Counting: The cells are fixed and stained with a dye like crystal violet, which stains living cells, making the plaques (areas of dead cells) visible as clear zones.[1][2] The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA, providing a direct measure of viral replication.
-
Experimental Setup: Cells are seeded, treated with the test compound, and infected with EV71 as described in the CPE assay.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the EV71 genome.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific to a conserved region of the EV71 genome. The amplification of the viral cDNA is monitored in real-time.
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. The EC50 is the compound concentration that reduces the viral RNA level by 50%.[1]
Visualizing Experimental and Biological Processes
Graphical representations are invaluable for understanding complex experimental workflows and biological signaling pathways.
Caption: Workflow for assessing the antiviral activity of a compound against EV71.
Mechanism of Action: Targeting Host Signaling Pathways
EV71 manipulates host cell signaling pathways to facilitate its replication and evade the host immune response.[11][12] A promising antiviral strategy is to target these host factors. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is one such pathway that is often activated during EV71 infection and plays a role in the viral life cycle.[11][12]
Caption: The MAPK/ERK pathway is a potential target for anti-EV71 drugs.
References
- 1. Methods in Screening Antiviral Drugs Against Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods in Screening Antiviral Drugs Against Enterovirus 71 | Springer Nature Experiments [experiments.springernature.com]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of enterovirus 71 (EV-71) infections by a novel antiviral peptide derived from EV-71 capsid protein VP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of micafungin against enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral and Inflammatory Cellular Signaling Associated with Enterovirus 71 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Comprehensive Safety and Handling Protocols for Magnesium Lithospermate B
For Immediate Implementation by Laboratory Personnel
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Magnesium Lithospermate B. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, following standard laboratory safety procedures is mandatory.[1]
Personal Protective Equipment (PPE) and Emergency Procedures
A foundational aspect of laboratory safety is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE and immediate first aid measures in the event of exposure.
| Area of Protection | Required PPE | First Aid Measures |
| Respiratory | Use in a well-ventilated area. Avoid breathing dust, vapors, or mist.[1] | Relocate to fresh air immediately. If breathing is difficult, administer CPR. Avoid mouth-to-mouth resuscitation.[1] |
| Skin | Protective gloves and lab coat. | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing.[1] |
| Eyes | Safety glasses or goggles. | Remove contact lenses, if present. Flush eyes immediately with large amounts of water using an eye-wash station.[1] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[1] |
In the event of a fire, use a water spray, dry chemical, foam, or carbon dioxide extinguisher. A self-contained breathing apparatus and protective clothing should be worn.[1]
Operational Plan: From Receipt to Disposal
The following workflow outlines the step-by-step process for safely managing this compound within the laboratory.
Caption: Operational Workflow for this compound
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. The following procedure must be followed for the disposal of this compound and its contaminated materials.
Caption: Disposal Plan for this compound
Handling and Storage Protocols
To ensure the stability and integrity of this compound, as well as the safety of laboratory personnel, the following handling and storage procedures must be implemented:
-
Handling :
-
Storage :
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
